N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride
Description
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Properties
IUPAC Name |
N-methyl-1-pyrimidin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-7-4-6-2-3-8-5-9-6;/h2-3,5,7H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEDNWMWTAFWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=NC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696375 | |
| Record name | N-Methyl-1-(pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260783-69-4 | |
| Record name | N-Methyl-1-(pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: N-Methyl-1-(pyrimidin-4-yl)methanamine Structural Analogs
This technical guide details the structural chemistry, synthetic pathways, and medicinal applications of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride (CAS: 179873-38-2 / 1138011-17-2). It is designed for medicinal chemists and pharmacologists utilizing this scaffold as a privileged fragment in kinase inhibitor design and GPCR ligand development.[1]
Part 1: Chemical Architecture & Pharmacophore Analysis[1]
Core Scaffold Identity
The molecule consists of a pyrimidine heteroaromatic ring linked at the C4 position to a secondary methylamine via a methylene bridge.[1] This architecture serves as a critical bioisostere for the 4-aminomethylpyridine and histamine scaffolds.[1]
-
IUPAC Name: N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride[2][3]
-
Molecular Formula: C₆H₉N₃[2] · HCl
-
Key Feature: The pyrimidine ring possesses two nitrogen atoms at positions 1 and 3.[1] Unlike pyridine (one nitrogen), the pyrimidine ring is significantly more electron-deficient, lowering the basicity of the ring nitrogens and altering the
-stacking potential.
Physicochemical Profiling (vs. Analogs)
The transition from pyridine (e.g., in Betahistine analogs) to pyrimidine dramatically shifts the electronic landscape.[1]
| Property | Pyrimidine Core (Target) | Pyridine Analog (4-isomer) | Phenyl Analog | Impact on Drug Design |
| pKa (Ring N) | ~1.1 - 1.3 | ~5.2 | N/A | Pyrimidine is far less basic; remains unprotonated at physiological pH, improving membrane permeability. |
| pKa (Amine) | ~9.4 | ~9.6 | ~9.8 | The electron-withdrawing pyrimidine slightly lowers the amine pKa.[1] |
| LogP | ~ -0.6 (Hydrophilic) | ~ 0.1 | ~ 1.2 | High water solubility; excellent for lowering the LogP of lipophilic leads.[1] |
| H-Bonding | 2 Acceptors (Ring) | 1 Acceptor (Ring) | 0 | Additional vector for H-bond interactions (e.g., with kinase hinge regions). |
Part 2: Synthetic Pathways & Protocols[1][5]
The synthesis of N-Methyl-1-(pyrimidin-4-yl)methanamine requires careful handling of the electron-deficient pyrimidine ring, which is susceptible to nucleophilic attack at C2/C6 and ring opening under harsh conditions.
Pathway A: Reductive Amination (Preferred)
This route minimizes byproduct formation and allows for the use of stable precursors.[1]
Mechanism: Condensation of Pyrimidine-4-carboxaldehyde with methylamine to form an imine, followed by selective reduction.
Protocol:
-
Imine Formation: Charge a reaction vessel with Pyrimidine-4-carboxaldehyde (1.0 eq) and anhydrous MeOH (10 V).
-
Add Methylamine (2.0 M in THF, 1.5 eq) dropwise at 0°C. Stir for 2 hours at RT. Observation: Solution typically turns yellow.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (2.0 eq) portion-wise.
-
Quench: Stir for 12 hours. Quench with sat. NaHCO₃.
-
Workup: Extract with DCM/Isopropanol (3:1). Dry organic layer over Na₂SO₄.[1]
-
Salt Formation: Dissolve crude oil in EtOH; add HCl (4M in dioxane) to precipitate the hydrochloride salt.[1]
Pathway B: Nucleophilic Substitution
Used when the aldehyde is unavailable, utilizing 4-(chloromethyl)pyrimidine.[1]
Critical Note: The 4-(chloromethyl)pyrimidine intermediate is unstable and a potent alkylator.[1] It should be generated in situ or used immediately.[1]
Synthesis Visualization (DOT Diagram)[1]
Figure 1: Comparative synthetic routes. Pathway A (Blue) is preferred for scale-up due to intermediate stability.
Part 3: Structural Analog Design & SAR Landscape
Modifying the core scaffold allows for "scaffold hopping" to optimize potency and selectivity.[1]
The "Nitrogen Scan" (Ring Analogs)
Changing the heteroatom placement affects the vector of H-bond acceptance.[1]
-
2-Pyridyl (Betahistine-like): Higher basicity, single acceptor.
-
3-Pyridyl: Changes exit vector geometry; common in kinase inhibitors (e.g., Nilotinib fragments).[1]
-
Pyrazinyl (1,4-diazine): Lowers pKa further; symmetrical.[1]
-
Pyridazinyl (1,2-diazine): Unique "adjacent nitrogen" effect; often increases metabolic stability.[1]
Linker & Amine Modifications
- -Methylation: Introducing a methyl group on the methylene linker creates a chiral center, restricting conformational freedom and potentially improving metabolic stability against amine oxidases.[1]
-
Cyclization: Constraining the amine into a piperidine or azetidine ring (e.g., N-Methyl-1-(piperidin-4-yl)methanamine ) reduces entropic penalties upon binding.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) exploration vectors for the pyrimidine-methanamine scaffold.
Part 4: Applications in Drug Discovery[1][2][6]
Kinase Inhibition (Hinge Binding)
The pyrimidine ring is a "privileged structure" for ATP-competitive kinase inhibitors.[1] The N1 and N3 atoms often mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Valine or Threonine residues).[1]
-
Example: In CDK2 or JNK inhibitors, the 4-aminopyrimidine moiety acts as a bidentate ligand.[1] The methanamine tail can extend into the solvent-exposed region or the ribose binding pocket to solubilize the molecule.[1]
LOXL2 Inhibition
Analogs such as (2-Chloropyridin-4-yl)methanamine have demonstrated selectivity for Lysyl Oxidase-Like 2 (LOXL2) enzymes.[4] The pyrimidine analog (N-Methyl-1-(pyrimidin-4-yl)methanamine) occupies similar chemical space, offering a vector to reduce off-target amine oxidase activity (MAO-A/B) due to its lower basicity.
Histaminergic Ligands
Structurally related to Betahistine (a weak H1 agonist/H3 antagonist), the pyrimidine analogs are investigated for H3 receptor antagonism.[1] The electron-deficient ring reduces affinity for H1 (reducing side effects) while maintaining H3 recognition, useful in treating vestibular disorders or cognitive deficits.[1]
References
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BenchChem. (2025).[1][5] Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Retrieved from 5
-
PubChem. (2025).[1] N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride.[2][3] CID 1138011-17-2.[1][6] Retrieved from
-
McHardy, T., et al. (2010).[1] Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Retrieved from 7[1][3][5][8][4][9][10][11][7][12][13]
-
MedChemExpress. (2025). (2-Chloropyridin-4-yl)methanamine hydrochloride: LOXL2 Inhibitor.[4] Retrieved from 4
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Shafique, R., et al. (2024).[1][11] N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors. RSC Advances. Retrieved from 11
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- 7. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 13. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: N-Methyl-1-(pyrimidin-4-yl)methanamine Hydrochloride Solubility & Characterization
[1]
Executive Summary
N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride is a secondary amine building block used primarily in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Structurally, it consists of a pyrimidine ring substituted at the C4 position with an N-methylaminomethyl group, stabilized as a hydrochloride salt.[1][2]
While specific solubility coefficients for this exact intermediate are often proprietary to internal discovery programs, its behavior can be rigorously predicted and determined using the data from its closest structural analogs: (Pyrimidin-4-yl)methanamine (primary amine) and Pyrimidin-4-yl-methanol .[1] This guide provides the estimated solubility profile derived from these analogs and a standardized protocol for experimental verification.
Chemical Identity
| Property | Detail |
| Systematic Name | N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride |
| Structure | Pyrimidine-4-CH₂-NH(CH₃)[3][4][5] · HCl |
| Molecular Formula | C₆H₉N₃ · HCl |
| Molecular Weight | ~159.62 g/mol (Salt) / 123.16 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid (Hygroscopic) |
| Key Functionality | Secondary amine (Nucleophile), Pyrimidine (Acceptor) |
Solubility Profile (Data & Estimates)
The following data aggregates experimental values from structural analogs (Pyrimidin-4-yl-methanol and 4-Picolylamine) to establish a high-confidence solubility window for the target HCl salt.
Predicted Solubility Data
Note: Values are estimated based on the physicochemical properties of hydrophilic amine hydrochloride salts.
| Solvent | Solubility Rating | Estimated Concentration | Mechanistic Insight |
| Water | High | > 50 mg/mL | Ionic dissociation of HCl salt; H-bonding with amine/pyrimidine N. |
| PBS (pH 7.2) | High | ~ 10–20 mg/mL | High solubility, though buffering may suppress ionization slightly compared to pure water. |
| DMSO | High | > 50 mg/mL | Excellent solvation of polar/ionic species; standard stock solvent.[2] |
| Methanol | Moderate-High | ~ 30 mg/mL | Good protic solvent for amine salts; useful for recrystallization.[2] |
| Ethanol | Moderate | ~ 10–20 mg/mL | Reduced solubility compared to MeOH due to alkyl chain length.[2] |
| DCM / Chloroform | Low | < 1 mg/mL | The HCl salt is too polar; requires conversion to free base for extraction.[2] |
| Hexanes / Ether | Insoluble | Negligible | Non-polar solvents cannot overcome the crystal lattice energy of the salt.[2] |
pH-Dependent Behavior (pKa Context)
The secondary amine nitrogen has a predicted pKa of ~9.5–10.0 .[1][2]
Experimental Protocol: Solubility Determination
To validate the exact solubility for regulatory or formulation purposes, the following Thermodynamic Equilibrium Protocol is recommended. This method ensures saturation is reached and distinguishes between kinetic supersaturation and true equilibrium.[1][2]
Workflow Diagram
The following logic flow illustrates the decision-making process for solubility screening.
Caption: Step-wise decision tree for determining thermodynamic solubility of amine salts.
Detailed Methodology
-
Preparation: Weigh 5–10 mg of N-Methyl-1-(pyrimidin-4-yl)methanamine HCl into a clear glass vial.
-
Solvent Addition: Add the target solvent (e.g., Water or DMSO) in small aliquots (50–100 µL).[1][2]
-
Equilibration: Vortex for 1 minute and sonicate for 5–10 minutes at ambient temperature (25°C).
-
Observation:
-
Quantification (Optional): Centrifuge the saturated suspension, filter the supernatant, and analyze via HPLC-UV (detection at 245 nm or 276 nm, typical for pyrimidines).
Handling & Stability Guidelines
Hygroscopicity
As a hydrochloride salt of a small secondary amine, this compound is likely hygroscopic .[1][2]
-
Risk: Absorption of atmospheric moisture will alter the effective molecular weight, leading to stoichiometry errors in synthesis.[1][2]
-
Mitigation: Store under inert gas (Nitrogen/Argon) in a desiccator.[1][2] Allow the vial to reach room temperature before opening to prevent condensation.[1][2]
Free Base Conversion
For reactions requiring the nucleophilic free amine (e.g., SNAr or amide coupling):
References
-
Cayman Chemical. Pyrimidin-4-yl-Methanol Product Insert & Safety Data Sheet.[2] (Analogous solubility data for pyrimidine alcohols).
-
PubChem. 4-Pyridinemethanamine (Analog).[1][2][6] CID 77317.[1][2] (Physicochemical properties of the pyridine isostere). [1][2]
-
Chemical Register. N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride Supplier Data. (Confirmation of commercial availability).[1][2][7][8]
-
BenchChem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine. (Methodology for methyl-amine substitution on heterocyclic rings).[1][2] [1][2]
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- 3. CAS 1138011-17-2 | pyrimidin-4-ylmethanamine hydrochloride - Synblock [synblock.com]
- 4. GSRS [precision.fda.gov]
- 5. CAS 1138011-17-2 | pyrimidin-4-ylmethanamine hydrochloride - Synblock [synblock.com]
- 6. Pyrimidine hydrochloride | C4H5ClN2 | CID 21910562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
An In-Depth Technical Guide to N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride: A Versatile Building Block in Modern Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] This guide provides an in-depth technical overview of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride, a key building block for the synthesis of complex, biologically active molecules. We will explore its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.
Introduction: The Significance of the Pyrimidine Moiety
The pyrimidine ring system is a fundamental heterocyclic scaffold found in a vast array of clinically approved drugs.[3] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it an attractive pharmacophore for designing novel therapeutics.[2] Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2]
N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride provides a strategic entry point for introducing the pyrimidine-4-yl-methylamino moiety into target molecules. The presence of a secondary amine offers a reactive handle for further elaboration, while the pyrimidine ring can be tailored to optimize interactions with biological targets. This building block is particularly relevant in the design of kinase inhibitors, where the pyrimidine core often serves as a hinge-binding motif.[4]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis. The table below summarizes the key properties of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride and its non-methylated parent compound.
| Property | N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride (Predicted) | pyrimidin-4-ylmethanamine hydrochloride[5][6][7][8] |
| CAS Number | Not available | 1138011-17-2[5][6][7] |
| Molecular Formula | C6H10ClN3 | C5H8ClN3[5][7] |
| Molecular Weight | 159.62 g/mol | 145.59 g/mol [5][7] |
| Purity | >95% (Typical) | >98%[5][7] |
| Appearance | White to off-white solid | Solid |
| Solubility | Soluble in water and polar organic solvents like DMSO and methanol. | Soluble in water.[9] |
| Storage | Store in a dry, sealed place at 2-8°C under an inert atmosphere.[6][10] | Store in a dry, sealed place.[5][7] |
| SMILES | Cl.CNCc1cncnc1 | Cl.NCC1=CC=NC=N1[6] |
Analytical Characterization
The identity and purity of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride are typically confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra would show characteristic peaks for the pyrimidine ring protons, the methylene bridge, and the N-methyl group.[11][12]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is employed to assess the purity of the compound by separating it from any impurities.[3][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS confirms both the molecular weight and purity of the compound.[5][7]
Synthesis and Mechanistic Rationale
A common and efficient method for the synthesis of N-Methyl-1-(pyrimidin-4-yl)methanamine is through the reductive amination of pyrimidine-4-carbaldehyde with methylamine.
Caption: Synthetic pathway for N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride.
Detailed Synthetic Protocol
-
Imine Formation : Pyrimidine-4-carbaldehyde is dissolved in a suitable solvent, such as dichloromethane or methanol. An equimolar amount of methylamine (often as a solution in a solvent like THF or ethanol) is added. The reaction is stirred at room temperature to form the corresponding imine intermediate. The formation of the imine is an equilibrium process, and the removal of water can drive the reaction forward.
-
Reductive Amination : A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. This reagent is preferred as it is selective for the reduction of the imine in the presence of the aldehyde. The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification : The reaction is quenched with an aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent like dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
-
Salt Formation : The purified free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with the solvent, and dried under vacuum.
Reactivity and Strategic Applications in Drug Discovery
N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride is a bifunctional building block. The secondary amine is a potent nucleophile, while the pyrimidine ring can participate in various coupling reactions.
Key Reactions
-
Amide Coupling : The secondary amine readily reacts with activated carboxylic acids, acid chlorides, or sulfonyl chlorides to form the corresponding amides or sulfonamides.
-
Nucleophilic Aromatic Substitution (SNAAr) : The pyrimidine ring can undergo nucleophilic aromatic substitution, particularly if activated with leaving groups at the 2- or 6-positions.
-
Cross-Coupling Reactions : The pyrimidine ring can be functionalized via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, if a halide is present on the ring.
Caption: Key reactions of N-Methyl-1-(pyrimidin-4-yl)methanamine.
Application in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[13] The pyrimidine scaffold is a well-established "hinge-binder" in many kinase inhibitors, forming hydrogen bonds with the backbone of the kinase hinge region.[4]
N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride can be used to introduce this key hinge-binding element. The methylamino group can be coupled with other fragments to build out the rest of the inhibitor, targeting other regions of the ATP-binding pocket to achieve potency and selectivity.[14][15] For example, it can be used in the synthesis of inhibitors for kinases such as Aurora kinases and cyclin-dependent kinases (CDKs).[4][13]
Experimental Protocols
Protocol for Amide Coupling
-
Reaction Setup : To a solution of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable solvent like DMF or DCM, add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).
-
Reaction Monitoring : Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Workup : Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol for HPLC Analysis
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Gradient : Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride.
-
Hazard Statements : Based on data for analogous compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[16][17] It may also cause respiratory irritation.[16][17]
-
Precautionary Statements :
-
Storage : Keep the container tightly closed in a dry and well-ventilated place, preferably under an inert atmosphere.[18]
Conclusion
N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the inherent biological relevance of the pyrimidine scaffold make it an attractive starting material for the synthesis of novel drug candidates, particularly in the field of kinase inhibition. This guide provides a comprehensive overview to aid researchers in effectively utilizing this compound in their drug discovery programs.
References
- Benchchem. (n.d.). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
- Benchchem. (n.d.). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.
-
ResearchGate. (n.d.). Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylpyridine-4-methylamine. Retrieved from [Link]
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MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
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ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]
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PubMed. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]
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PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. Retrieved from [Link]
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ACS Publications. (n.d.). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the. Retrieved from [Link]
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PubChem. (n.d.). N-Methyl-N-naphthylmethylamine hydrochloride. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]
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MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
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Wiley Online Library. (n.d.). Supplementary Information. Retrieved from [Link]
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MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
-
PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Retrieved from [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS 1138011-17-2 | pyrimidin-4-ylmethanamine hydrochloride - Synblock [synblock.com]
- 6. (pyrimidin-4-yl)methanamine hydrochloride;CAS No.:1138011-17-2 [chemshuttle.com]
- 7. CAS 1138011-17-2 | pyrimidin-4-ylmethanamine hydrochloride - Synblock [synblock.com]
- 8. scbt.com [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 1956365-37-9|N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 14. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. N-Methylpyridine-4-methylamine | C7H10N2 | CID 81436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
Theoretical Frontiers in Pyrimidine Scaffolds: From Quantum Mechanics to Kinase Inhibitor Design
Executive Summary
The pyrimidine ring system is the pharmacophore backbone of modern oncology and virology, underpinning nucleobases (cytosine, thymine, uracil) and critical kinase inhibitors (e.g., Imatinib, Dasatinib).[1] However, the rational optimization of this scaffold requires navigating complex electronic landscapes—specifically aromaticity modulation, tautomeric equilibria, and site-specific reactivity.
This technical guide synthesizes advanced theoretical methodologies to predict and manipulate the physicochemical properties of pyrimidine derivatives. By integrating Density Functional Theory (DFT), molecular dynamics, and reactivity descriptors, we establish a self-validating computational framework for accelerating hit-to-lead cycles in drug discovery.
Part 1: Electronic Structure & Aromaticity Quantification
Methodological Selection: Beyond B3LYP
While B3LYP is a workhorse, it often fails to accurately describe non-covalent interactions (stacking) and long-range charge transfer in heterocyclic systems. For pyrimidine studies requiring high precision, the following model chemistries are validated:
-
Global Hybrids (M06-2X, wB97XD): Essential for capturing dispersion forces (
stacking) critical in DNA intercalation and kinase hinge binding. -
Basis Sets: A minimum of 6-311++G(d,p) is required.[2][3] The diffuse functions (++) are non-negotiable for describing the lone pairs on pyrimidine nitrogens, which govern hydrogen bonding capability.
Aromaticity Indices
Aromaticity in pyrimidines is not binary; it is a tunable gradient affecting stability and reactivity. We employ a multi-metric approach:
| Index | Method | Interpretation for Pyrimidine |
| NICS(0) | GIAO-NMR at ring center | Negative values indicate diatropic ring current (aromatic). Pyrimidine is generally less aromatic than benzene. |
| NICS(1) | 1Å above ring center | Removes |
| HOMA | Geometric (Bond Lengths) | Measures structural deviation from ideal aromaticity (Benzene = 1.0). Pyrimidines typically score ~0.95-0.98. |
Experimental Protocol: Aromaticity Calculation
-
Geometry Optimization: Opt at wB97XD/6-311++G(d,p) (tight convergence).
-
Frequency Check: Ensure no imaginary frequencies (NIMAG=0).
-
NMR Calculation: Run NMR job using the GIAO method on the optimized geometry.
-
Ghost Atom: Place a Bq (ghost) atom at the ring centroid (0,0,0) and 1Å above (0,0,1) to read shielding tensors.
Figure 1: Self-validating workflow for aromaticity quantification. The frequency check acts as a quality gate before expensive NMR calculations.
Part 2: Tautomerism & Solvation Effects[4][5]
Pyrimidine derivatives, particularly 2- and 4-substituted analogs (e.g., 2-aminopyrimidine, uracil), exhibit significant tautomerism (amine-imine, keto-enol). Ignoring this leads to incorrect docking poses.
Solvent Models
Gas-phase calculations favor the hydroxy-pyrimidine (enol) forms due to lack of stabilization for the dipolar keto forms.
-
Recommendation: Use SMD (Solvation Model based on Density) over standard PCM for calculating
. SMD is parameterized to better reproduce experimental solvation free energies. -
Dielectric Choice: Use water (
) for physiological relevance, and DMSO ( ) for correlating with experimental assay stocks.
Energetics of Proton Transfer
The transition between tautomers involves a high-energy transition state (TS).
-
Direct Transfer: High barrier (>30 kcal/mol) due to ring strain.
-
Water-Assisted: Inclusion of 1-2 explicit water molecules reduces the barrier significantly (~10-15 kcal/mol) by forming a cyclic proton relay system.
Key Insight: In kinase pockets, specific residues (e.g., Thr gatekeeper) can catalyze this tautomerization, stabilizing a "rare" tautomer that binds tighter than the major species.
Part 3: Spectroscopic Profiling (NMR, IR, UV-Vis)
Accurate prediction of spectra is crucial for structure elucidation of synthesized leads.
NMR Prediction (GIAO)
-
Reference Standard: Calculate TMS (Tetramethylsilane) at the exact same level of theory.
-
Scaling:
. -
Solvent Correction: Implicit solvation (SMD) improves chemical shift accuracy by 0.2-0.5 ppm for protons involved in H-bonding.
UV-Vis (TD-DFT)
-
Functional: CAM-B3LYP or
B97X-D are preferred over B3LYP to correctly predict Charge Transfer (CT) bands. -
States: Calculate at least N=20 excited states to capture the full absorption profile.
Table 1: Comparative Accuracy of Methods for Pyrimidine C-13 NMR
| Method | Basis Set | Mean Absolute Error (ppm) | Computational Cost |
|---|---|---|---|
| B3LYP | 6-31G(d) | 2.5 - 4.0 | Low |
| mPW1PW91 | 6-311+G(2d,p) | 1.2 - 1.8 | Medium (Recommended) |
| WC04 | cc-pVTZ | < 1.0 | High |
Part 4: Reactivity Mapping & Drug Design
Fukui Functions & Dual Descriptors
To predict where metabolic oxidation (P450) or covalent inhibition occurs, we map the electron density response.
-
Nucleophilic Attack (
): Where the LUMO is localized. Target for Michael acceptors (covalent drugs). -
Electrophilic Attack (
): Where the HOMO is localized. Vulnerable to metabolic oxidation.
Protocol:
-
Calculate Neutral (
), Cation ( ), and Anion ( ) single point energies. -
Generate Fukui function cubes:
. -
Visualize Dual Descriptor
.- : Electrophilic site.
- : Nucleophilic site.
Application: Kinase Inhibitor Design
Pyrimidine-based inhibitors (e.g., Palbociclib) typically bind to the ATP hinge region via a bidentate H-bond.
-
Hinge Interaction: N1 (acceptor) and C2-NH2 (donor).
-
Gatekeeper Interaction: C5 substituents control selectivity. Bulky groups at C5 clash with large gatekeepers (e.g., Methionine) but fit small ones (e.g., Threonine).
Figure 2: Integration of quantum reactivity descriptors into the drug design pipeline. Electronic properties feed directly into predictive QSAR models.
References
-
Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Source: Org Med Chem Lett (2014). URL:[Link]
-
Experimental and Optimized Studies of Some Pyrimidine Derivatives. Source: AIP Publishing. URL:[Link]
-
A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. Source: RSC Advances (2022). URL:[Link]
-
Influence of the Solvent on the Stability of Aminopurine Tautomers. Source: MDPI Molecules. URL:[Link]
-
Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. Source: Journal of Physical Chemistry A (2006). URL:[Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases. Source: Journal of Medicinal Chemistry (2021). URL:[Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Source: MDPI Pharmaceuticals (2021). URL:[Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Source: RSC Advances (2024). URL:[Link]
-
How Do Local Reactivity Descriptors Shape the Potential Energy Surface Associated with Chemical Reactions? Source: Journal of the American Chemical Society (2021). URL:[Link]
Sources
- 1. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Safety & Handling of N-Methyl-1-(pyrimidin-4-yl)methanamine Hydrochloride
Part 1: Executive Summary & Chemical Identity
N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride (CAS: 1260783-69-4) is a specialized heterocyclic building block frequently employed in the synthesis of kinase inhibitors (e.g., CDK, COX-2 inhibitors) and other bioactive small molecules.[1]
While often categorized under generic "irritant" protocols, this compound presents specific handling challenges due to its hygroscopic nature and amphoteric solubility profile . Failure to manage moisture uptake during handling can lead to significant stoichiometric errors in downstream coupling reactions (e.g., amide coupling, reductive amination), compromising library purity and yield.
Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| Chemical Name | N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride |
| CAS Number | 1260783-69-4 |
| Molecular Formula | C₆H₉N₃[1][2][3] · xHCl (Typically Monohydrochloride: C₆H₁₀ClN₃) |
| Molecular Weight | ~159.62 g/mol (Monohydrochloride basis) |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |
| pKa (Predicted) | ~8.2 (Secondary Amine), ~1.5 (Pyrimidine N) |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated |
Part 2: Hazard Identification & Toxicology (SAR Analysis)[2]
Note: Specific toxicological data for this exact CAS is limited. The following assessment is derived from Structure-Activity Relationship (SAR) analysis of analogous pyrimidine alkylamines and GHS classifications of the substance class.
GHS Classification & Mechanistic Basis[1]
| Hazard Code | Classification | Mechanistic Insight |
| H315 | Skin Irritation (Cat 2) | The secondary amine functionality, even as a salt, can disrupt the lipid bilayer of the stratum corneum upon moisture contact (sweat), releasing HCl and the free base. |
| H319 | Eye Irritation (Cat 2A) | High solubility allows rapid dissolution in tear fluid, creating a localized hypertonic and acidic environment damaging to corneal epithelium. |
| H335 | STOT SE 3 (Resp.[4][5][6] Irrit.) | Fine dusts from the hydrochloride salt are highly hygroscopic, adhering to mucous membranes in the upper respiratory tract. |
| H302 | Acute Tox.[7][4][6] Oral (Cat 4)* | Predicted based on analogs (e.g., 4-(aminomethyl)pyridine). Pyrimidine derivatives often interfere with thiamine metabolism or nucleic acid synthesis pathways at high doses. |
Critical Incompatibilities
-
Strong Oxidizers: Reaction with peracids or peroxides can generate instable N-oxides.
-
Strong Bases: Liberates the free amine (N-methyl-1-(pyrimidin-4-yl)methanamine), which is volatile, prone to oxidation, and reacts with atmospheric CO₂ to form carbamates.
-
Metals: The hydrochloride salt in the presence of moisture is corrosive to lower-grade stainless steel (304) spatulas. Use 316L Stainless Steel or PTFE-coated tools.
Part 3: Engineering Controls & Handling Protocols[11]
The "Dry-Chain" Weighing Protocol
For drug discovery applications, maintaining precise stoichiometry is paramount. This compound's hygroscopicity requires a "Dry-Chain" approach to prevent water weight from skewing molar equivalents.
Protocol:
-
Equilibration: Allow the storage vial to reach room temperature before opening to prevent condensation on the solid.
-
Atmosphere: Handle within a nitrogen-flushed glove box or a fume hood with a localized inert gas stream (inverted funnel method).
-
Transfer: Use antistatic weighing boats. Avoid paper, which retains material.
-
Resealing: Purge the headspace of the source container with Argon before resealing. Parafilm is insufficient; use electrical tape over the cap junction for long-term storage.
Visualization: Safe Weighing Workflow
The following diagram outlines the decision logic for handling hygroscopic amine salts to ensure operator safety and data integrity.
Figure 1: Decision matrix for handling hygroscopic amine hydrochlorides to prevent degradation and exposure.
Part 4: Emergency Response & Waste Management
Exposure Response Matrix
| Exposure Route | Immediate Action | Scientific Rationale |
| Inhalation | Move to fresh air; sit upright. | Upright posture reduces pulmonary edema risk. The salt dust is acidic; do not induce vomiting if swallowed. |
| Skin Contact | Wash with soap/water for 15 min. | Do not use organic solvents (EtOH/Acetone) ; these increase skin permeability and drive the salt deeper into the dermis. |
| Eye Contact | Flush with saline/water for 15 min.[4] | Immediate dilution is critical to prevent corneal opacity from the acidic hydrolysis of the HCl salt. |
| Spill Cleanup | Cover with weak base (Sodium Bicarbonate). | Neutralizes the acidity. Sweep up dry to prevent creating a corrosive slurry. |
Visualization: Emergency Decision Tree
Figure 2: Immediate response protocols for exposure to acidic amine salts.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12238842, Pyridin-4-ylmethanamine hydrochloride. Retrieved from [Link]
-
Fisher Scientific (2023). Safety Data Sheet: Methylamine hydrochloride. Retrieved from [Link] (General amine salt handling protocols).
-
Actylis Lab Solutions (2024). Life-Changing Safety Tips for Handling Laboratory Chemicals. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
Sources
- 1. 1138011-17-2|Pyrimidin-4-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 3731-53-1|Pyridin-4-ylmethanamine|BLD Pharm [bldpharm.com]
- 3. 179873-38-2 CAS MSDS (4-Pyrimidinemethanamine, N-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. fishersci.se [fishersci.se]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-1-(pyrimidin-4-yl)methanamine Hydrochloride
Abstract
This application note provides a comprehensive guide for the purification of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride, a key building block in pharmaceutical synthesis. The protocol details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, from analytical method development to preparative scale-up. We will delve into the rationale behind critical experimental choices, including stationary phase selection, mobile phase optimization, and the implementation of mass-directed fractionation for enhanced purity and recovery. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient purification workflow for this and structurally related polar basic compounds.
Introduction: The Importance of Purity
N-Methyl-1-(pyrimidin-4-yl)methanamine and its derivatives are integral scaffolds in the development of various therapeutic agents.[1][2] The purity of such active pharmaceutical ingredient (API) precursors is paramount, as impurities can significantly impact the safety, efficacy, and stability of the final drug product.[3] Preparative HPLC is a powerful technique for isolating and purifying target compounds from complex reaction mixtures, ensuring that downstream applications are conducted with material of the highest quality.[4]
This document outlines a systematic approach to purify N-Methyl-1-(pyrimidin-4-yl)methanamine as its hydrochloride salt. The target compound is a polar, basic molecule, which presents specific challenges for chromatographic separation. Our methodology is designed to address these challenges, ensuring good peak shape, high resolution, and efficient recovery.
Foundational Principles: Method Development Strategy
A successful preparative purification is built upon a well-developed analytical method. The overall workflow involves a logical progression from small-scale method development to large-scale purification.[3][5]
Figure 1: A stepwise workflow for analytical to preparative HPLC.
Experimental Protocol: A Step-by-Step Guide
Materials and Instrumentation
| Item | Specification |
| HPLC System | Preparative HPLC system with binary gradient pump, autosampler, column oven, and fraction collector. An Agilent 1100 Series or Waters AutoPurification system is suitable.[6][7] |
| Detectors | Photodiode Array (PDA) Detector and a Mass Spectrometer (MS) for mass-directed purification.[8] |
| Analytical Column | C18 reversed-phase column, 4.6 x 150 mm, 5 µm particle size. |
| Preparative Column | C18 reversed-phase column with identical stationary phase chemistry, 21.2 x 150 mm, 5 µm particle size. |
| Solvents | HPLC-grade acetonitrile (ACN) and methanol (MeOH).[9] |
| Reagents | Formic acid (FA) or trifluoroacetic acid (TFA), HPLC grade. |
| Sample | Crude N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride dissolved in a suitable solvent (e.g., Water:ACN 95:5). |
Phase 1: Analytical Method Development
The goal of this phase is to achieve a robust separation of the target compound from its impurities at the analytical scale.
Rationale for Method Choices:
-
Stationary Phase: A C18 stationary phase is chosen as it is a versatile, non-polar phase suitable for the separation of a wide range of compounds, including pyrimidine derivatives, based on hydrophobicity.[9][10]
-
Mobile Phase: A combination of water and an organic solvent like acetonitrile or methanol is standard for reversed-phase HPLC.[11] Given the polar nature of the target compound, a gradient elution starting with a high aqueous content is necessary for retention.[12]
-
pH Modifier: The target compound is a basic amine. To ensure good peak shape and prevent tailing, it is crucial to maintain a consistent ionized state. This is achieved by acidifying the mobile phase with a modifier like formic acid or TFA to a pH at least 2 units below the pKa of the amine.[13] Formic acid is often preferred for preparative work as it is more easily removed during solvent evaporation compared to TFA.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Initial Analytical Gradient:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL of a 1 mg/mL sample solution.
-
Detection: PDA at 254 nm and MS scan (positive ion mode).
-
-
Gradient Profile (Scouting Run):
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
-
Optimization: Analyze the resulting chromatogram. Adjust the gradient steepness to improve the resolution between the target peak and any closely eluting impurities. A shallower gradient around the elution time of the target compound will enhance separation.[5]
Phase 2: Method Scale-Up and Preparative Purification
Once an optimized analytical method is established, the next step is to scale it for preparative purification.
Loading Study:
Before scaling up, it is essential to determine the maximum sample load the analytical column can handle without compromising resolution.[5] This is done by incrementally increasing the injection volume or sample concentration until a noticeable decrease in resolution is observed.
Scale-Up Calculations:
The analytical method parameters are scaled to the preparative column dimensions to maintain a similar separation. The key is to keep the linear velocity constant. The following equation can be used to calculate the preparative flow rate:[14][15]
Fprep = Fanalyt × (dprep2 / danalyt2)
Where:
-
Fprep = Preparative flow rate
-
Fanalyt = Analytical flow rate (1.0 mL/min)
-
dprep = Preparative column diameter (21.2 mm)
-
danalyt = Analytical column diameter (4.6 mm)
Step-by-Step Preparative Protocol:
-
Calculate Preparative Flow Rate:
-
Fprep = 1.0 mL/min × (21.22 / 4.62) ≈ 21.2 mL/min.
-
-
Adjust Gradient Times: Since the column lengths are the same, the gradient time points remain proportional. The total run time will be similar to the analytical method.
-
Determine Injection Volume: The injection volume can be scaled based on the column volume. A conservative starting point for a 21.2 x 150 mm column would be 0.5-1.0 mL of a concentrated crude sample solution.
-
Set Up the Preparative Run:
-
Equilibrate the preparative column with the initial mobile phase conditions (95% A, 5% B).
-
Inject the crude sample.
-
Run the scaled-up gradient at the calculated flow rate.
-
-
Fraction Collection: Utilize a mass-directed fraction collector.[8][16] Set the system to trigger collection based on the mass-to-charge ratio (m/z) of the target compound, N-Methyl-1-(pyrimidin-4-yl)methanamine. This is highly specific and avoids the collection of impurities that might co-elute or have similar UV absorbance.[8]
Sources
- 1. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 4. shimadzu.com [shimadzu.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labcompare.com [labcompare.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
Application Note: Synthetic Routes to Substituted Pyrimidine Derivatives
Introduction: The Pyrimidine Pharmacophore[1]
The pyrimidine nucleus is arguably the most "privileged" scaffold in medicinal chemistry. Beyond its fundamental role in biology (cytosine, thymine, uracil), substituted pyrimidines form the core of blockbuster therapeutics ranging from oncology (e.g., Imatinib, Fluorouracil) to antivirals and statins (Rosuvastatin).
For the drug development chemist, the challenge is not merely accessing the ring, but achieving substitution precision . This guide moves beyond textbook definitions to provide a practical, causality-driven roadmap for synthesizing substituted pyrimidines via two distinct logic streams: Component Assembly (Cyclocondensation) and Core Functionalization (Regioselective Coupling).
Strategic Pathway Analysis
De Novo Assembly: The Biginelli & Pinner Logic
The most efficient route to polysubstituted dihydropyrimidines (DHPMs) is the Multi-Component Reaction (MCR). The Biginelli reaction is the archetype, condensing an aldehyde, a
-
Mechanistic Insight: The reaction is acid-catalyzed. The "sweet spot" for optimization lies in the N-acyliminium ion intermediate. Weak Lewis acids (e.g.,
) often outperform Brønsted acids by stabilizing this intermediate without degrading sensitive aldehyde functionalities.
Core Functionalization: The Regioselectivity Rules
When starting from halogenated pyrimidines (e.g., 2,4-dichloropyrimidine), reactivity is dictated by electronic deficiency.
-
The Rule of Positions: Nucleophilic attack occurs preferentially at C4 (or C6) over C2 .
-
Causality: The nitrogen atoms at positions 1 and 3 exert a stronger electron-withdrawing inductive effect on C4/C6 than on C2. Additionally, the intermediate Meisenheimer complex at C4 is more stabilized by resonance.
-
C5 Reactivity: C5 is electron-rich (comparable to benzene) and is the target for Electrophilic Aromatic Substitution (
), such as halogenation or nitration.
Visualizing the Synthetic Logic
Figure 1: Decision matrix for selecting between cyclocondensation and functionalization routes based on target architecture.
Detailed Experimental Protocols
Protocol A: Microwave-Assisted Green Biginelli Synthesis
Application: Rapid generation of dihydropyrimidinone libraries.
Mechanism: Lewis-acid catalyzed condensation via
Reagents & Equipment:
-
Benzaldehyde derivatives (1.0 equiv)
-
Ethyl acetoacetate (1.0 equiv)
-
Urea/Thiourea (1.2 equiv)
-
Catalyst: Ytterbium(III) triflate [
] (5 mol%) -
Solvent: Ethanol (or solvent-free)
-
Equipment: Monowave reactor (e.g., Anton Paar or Biotage)
Step-by-Step Methodology:
-
Charge: In a 10 mL microwave vial, combine benzaldehyde (2.0 mmol), ethyl acetoacetate (2.0 mmol), and urea (2.4 mmol).
-
Catalyst: Add
(0.1 mmol, 62 mg). Add 1 mL EtOH (optional; solvent-free is viable for liquid aldehydes). -
Irradiation: Cap the vial. Program the microwave:
-
Temperature: 100 °C
-
Hold Time: 10 minutes
-
Stirring: High (600 rpm)
-
-
Workup: Cool to room temperature. The reaction mixture will likely solidify.
-
Purification: Pour the mixture into crushed ice (20 g). Stir for 15 minutes. Filter the solid precipitate.[2][3]
-
Recrystallization: Recrystallize from hot ethanol to afford pure 3,4-dihydropyrimidin-2(1H)-one.
Validation Criteria:
-
TLC: Disappearance of aldehyde spot (UV active).
-
Yield: Typical isolated yields >85%.
Protocol B: Regioselective C4-Arylation (Suzuki-Miyaura)
Application: Synthesis of kinase inhibitor scaffolds starting from 2,4-dichloropyrimidine. Key Concept: Exploiting the electronic difference between C4 and C2.
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.05 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)
Step-by-Step Methodology:
-
Degassing: In a reaction tube, dissolve 2,4-dichloropyrimidine (1.0 mmol) and arylboronic acid (1.05 mmol) in DME (3 mL). Sparge with Argon for 5 minutes.
-
Catalyst Addition: Add
(0.03 mmol) and aqueous (1 mL). Sparge for another 2 minutes. -
Reaction: Seal the tube. Heat to 80 °C for 4–6 hours.
-
Note: Do not exceed 100 °C or extend time excessively, as this promotes bis-coupling (C2/C4).
-
-
Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The 4-substituted isomer elutes first in most systems due to lower polarity compared to the 2-substitued or bis-substituted byproducts.
Data Summary: Regioselectivity Trends
| Substrate | Nucleophile/Partner | Conditions | Major Product | Selectivity Ratio (C4:C2) |
| 2,4-Dichloropyrimidine | Phenylboronic Acid | 4-Phenyl | > 95:5 | |
| 2,4-Dichloropyrimidine | Morpholine (Amine) | 4-Morpholino | ~ 90:10 | |
| 2,4-Dichloropyrimidine | Sodium Methoxide | MeOH, 0°C | 4-Methoxy | > 98:2 |
Troubleshooting & Optimization
Controlling Hydrolysis
Chloropyrimidines are prone to hydrolysis to pyrimidinones (tautomers of hydroxypyrimidines) under basic aqueous conditions.
-
Symptom: Appearance of a highly polar spot on TLC that does not move in 30% EtOAc/Hex.
-
Fix: Use anhydrous bases (
, ) in dry solvents (Dioxane, Toluene) if hydrolysis is observed.
Overcoming Catalyst Poisoning
The pyrimidine nitrogens can coordinate to Palladium, poisoning the catalyst.
-
Fix: Use bidentate ligands with large bite angles (e.g., Xantphos, BINAP) or high catalyst loading of "throw-away" ligands (
).
Visualizing the Regioselectivity Pathway
Figure 2: Reaction coordinate logic for mono- vs. bis-functionalization.
References
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. PubMed. Available at: [Link] (Search Term: Regioselective SNAr 2,4-dichloropyrimidine)
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI Molecules. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction). ChemRxiv. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (PMC). Available at: [Link]
Sources
Technical Guide: Evaluation of N-Methyl-1-(pyrimidin-4-yl)methanamine Hydrochloride in Cancer Cell Line Studies
Executive Summary & Compound Profile
N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride (CAS: 1138011-17-2 / Free base analog: 179873-38-2) is a low-molecular-weight privileged scaffold fragment used in oncology drug discovery. Unlike potent clinical candidates (e.g., Imatinib, Dasatinib), this compound represents a minimal pharmacophore —a structural core that binds weakly but specifically to ATP-binding pockets of kinases (e.g., PLK4, CDK) or the substrate channels of epigenetic erasers (e.g., LSD1/KDM1A).
In cancer cell line studies, this compound is primarily utilized for three critical applications:
-
Fragment-Based Drug Discovery (FBDD): As a starting "seed" to identify novel binding sites via high-concentration screening.
-
Negative Control: To validate the necessity of "tail" moieties in larger inhibitors (proving that the core alone is insufficient for nanomolar potency).
-
Synthetic Intermediate: As a precursor for "Scaffold Hopping" to generate novel aminopyrimidine derivatives.
Chemical Specifications
| Property | Detail |
| Chemical Name | N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride |
| Molecular Formula | C₆H₉N₃[1][2][3][4][5][6] · xHCl (Salt form varies, typically mono- or dihydrochloride) |
| Molecular Weight | ~159.62 g/mol (HCl salt) |
| Solubility | Water: >50 mg/mL (Highly Soluble); DMSO: >100 mg/mL |
| Storage | -20°C, Desiccated (Hygroscopic) |
| Primary Targets | Serine/Threonine Kinases (PLK4, CDK), Epigenetic Demethylases (LSD1) |
Mechanism of Action & Rationale
The "Warhead" Hypothesis
The pyrimidine-amine motif functions as a hydrogen-bond acceptor/donor pair that mimics the adenine ring of ATP. In the context of Polo-like Kinase 4 (PLK4) or Cyclin-Dependent Kinases (CDKs) , this fragment anchors the molecule into the hinge region of the kinase domain.
-
Derivatives: When derivatized with hydrophobic "tails" (e.g., phenyl-morpholines), the potency increases from micromolar (µM) to nanomolar (nM).
-
Standalone Activity: As a standalone fragment, N-Methyl-1-(pyrimidin-4-yl)methanamine typically exhibits low potency (IC₅₀ > 50–100 µM) .
-
Critical Insight: If you observe high potency (IC₅₀ < 1 µM) with this fragment alone, suspect off-target toxicity , pH artifacts, or compound aggregation.
-
Pathway Visualization
The following diagram illustrates the role of PLK4 in Centrosome Duplication (a key target in Breast Cancer lines like MCF-7) and how this scaffold intervenes.
Caption: Mechanism of PLK4 inhibition leading to mitotic catastrophe in cancer cells. The fragment serves as the binding anchor for optimized inhibitors.
Experimental Protocols
Protocol A: Preparation of Stock Solutions (Critical Step)
Why this matters: The hydrochloride salt is acidic. Direct addition to cell culture media without buffering will cause pH-induced cytotoxicity, generating false positives.
-
Weighing: Weigh 10 mg of N-Methyl-1-(pyrimidin-4-yl)methanamine HCl.
-
Solvent: Dissolve in DMSO to create a 100 mM Master Stock.
-
Calculation: For MW ~159.6, dissolve 10 mg in ~626 µL DMSO.
-
-
pH Check: Dilute 10 µL of stock into 990 µL of PBS. Check pH. If pH < 7.0, the stock is too acidic for direct high-volume use.
-
Correction: If using aqueous stock, buffer with 100 mM HEPES (pH 7.4). If using DMSO, the high dilution factor in media (1:1000) usually negates pH effects, but controls are mandatory .
-
-
Storage: Aliquot into 50 µL vials. Store at -20°C. Avoid freeze-thaw cycles.
Protocol B: High-Concentration Fragment Screening (Cell Viability)
Target: Determine the "Baseline Toxicity" of the scaffold. Cell Lines: MCF-7 (Breast), K562 (Leukemia).
-
Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) in 90 µL complete media. Incubate 24h.
-
Treatment Preparation:
-
Prepare a serial dilution of the compound in media.
-
Range: Since this is a fragment, test high concentrations: 1000 µM, 300 µM, 100 µM, 30 µM, 10 µM, 1 µM .
-
Note: Ensure DMSO concentration remains constant (e.g., 0.5% or 1%) across all wells.
-
-
Incubation: Treat cells for 72 hours .
-
Readout: Add MTT or CellTiter-Glo reagent. Measure absorbance/luminescence.
-
Data Analysis:
-
Plot Log[Concentration] vs. % Viability.
-
Expected Result: You should see a shallow curve with an IC₅₀ > 100 µM.
-
Interpretation: If IC₅₀ is >100 µM, the fragment is non-toxic and suitable for derivatization. If IC₅₀ < 10 µM, validate for off-target effects (e.g., lysosomal trapping).
-
Protocol C: Target Engagement (Cellular Thermal Shift Assay - CETSA)
Why this matters: To prove the fragment actually enters the cell and binds a target (e.g., PLK4) despite weak potency.
-
Transfection: (Optional) Transfect HEK293T cells with a PLK4-flag plasmid if endogenous levels are too low.
-
Treatment: Treat cells with 500 µM of the fragment for 1 hour. (High conc. is needed for fragments).
-
Harvest & Heat Shock:
-
Harvest cells and resuspend in PBS.
-
Aliquot into PCR tubes.
-
Heat individual tubes to a gradient: 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C.
-
Heat for 3 minutes, then cool to 25°C.
-
-
Lysis: Lyse cells (freeze-thaw x3 or mild detergent). Centrifuge to pellet precipitated (unbound/unstable) proteins.
-
Western Blot: Run the supernatant on SDS-PAGE. Blot for PLK4.
-
Analysis:
-
Compare the "Melting Temperature" (Tm) of PLK4 in DMSO vs. Fragment-treated samples.
-
Success Criteria: A shift in Tm (ΔTm) of >2°C indicates direct binding of the fragment to the protein, stabilizing it against heat denaturation.
-
Fragment-to-Lead Workflow
The following diagram outlines how this specific compound fits into the broader drug discovery pipeline.
Caption: Workflow for evolving the pyrimidine-amine fragment into a potent inhibitor.
References
-
PLK4 Inhibition: "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors." National Institutes of Health (NIH).
-
Fragment-Based Discovery: "Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery." MDPI Pharmaceuticals.
-
LSD1/KDM1A Context: "Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects." Journal of Experimental & Clinical Cancer Research.
-
Chemical Identity: "N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride - Substance Information." PubChem/NIH.
Disclaimer: This protocol is intended for research use only. N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride is a chemical intermediate and is not approved for clinical use. Always consult the Safety Data Sheet (SDS) before handling.
Sources
- 1. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Experimental Design and High-Throughput Screening of Pyrimidine-Based Compounds
Introduction: The Enduring Potential of Pyrimidine Scaffolds in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence in nature, notably as a fundamental component of nucleic acids (uracil, thymine, and cytosine) and vitamin B1, underscores its biological significance.[2] The versatile nature of the pyrimidine core allows for extensive chemical modifications, enabling the creation of diverse compound libraries with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3] This inherent adaptability makes pyrimidine-based compounds prime candidates for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.[4]
This guide provides a comprehensive framework for the experimental design of screening pyrimidine-based compound libraries. It is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols. The focus is on establishing a robust and self-validating screening cascade to identify and validate promising hit compounds for further development.
Chapter 1: The Strategic Imperative of Assay Selection in a Screening Campaign
The initial step in any screening campaign is the selection and development of a primary assay that is robust, reproducible, and relevant to the biological question being addressed. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay is a critical decision that will shape the entire discovery workflow.[5]
1.1 Biochemical Assays: Isolating the Target Interaction
Biochemical assays, conducted in a cell-free system, are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[6] This approach offers the advantage of a controlled environment to study specific molecular interactions, providing clear, quantitative data on a compound's potency and mechanism of action.[7]
-
Causality in Choice: Biochemical assays are often the preferred starting point when the biological target is well-validated and a purified, active form of the target is available. They are particularly well-suited for identifying direct inhibitors or activators of a specific protein.
1.2 Cell-Based Assays: A Window into Cellular Function
In contrast, cell-based assays utilize living cells to assess a compound's effect on a particular cellular process or phenotype.[8] These assays provide a more physiologically relevant context, as they account for factors such as cell permeability, metabolism, and off-target effects that are not captured in biochemical screens.[9]
-
Causality in Choice: Cell-based assays are invaluable when the specific molecular target is unknown or when the goal is to identify compounds that modulate a complex cellular pathway. They are also crucial for confirming the cellular activity of hits identified in biochemical screens.[10]
Table 1: Comparison of Biochemical and Cell-Based Screening Assays
| Feature | Biochemical Assays | Cell-Based Assays |
| System | Cell-free, purified components | Whole, living cells |
| Primary Output | Direct target interaction (e.g., IC50) | Cellular phenotype (e.g., viability, signaling) |
| Physiological Relevance | Lower | Higher |
| Throughput | Generally higher | Can be high, but often more complex |
| Information Gained | Mechanism of action, direct potency | Cellular efficacy, permeability, toxicity |
| Follow-up Complexity | Simpler | More resource-intensive |
Chapter 2: The High-Throughput Screening (HTS) Workflow: From Primary Screen to Validated Hit
A successful HTS campaign is a multi-step process designed to systematically identify and validate promising compounds from a large library. The workflow is structured as a funnel, starting with a broad primary screen and progressively narrowing the number of compounds through a series of increasingly rigorous secondary and orthogonal assays.
Figure 1: A generalized workflow for a high-throughput screening campaign.
2.1 Primary Screening: Casting a Wide Net
The primary screen involves testing every compound in the library at a single, high concentration to identify initial "hits" that exhibit activity in the chosen assay.[11] The goal is to maximize the chances of finding active compounds while minimizing the number of false negatives.
2.2 Hit Confirmation and Validation: Separating the Wheat from the Chaff
Hits from the primary screen are then subjected to a series of secondary assays to confirm their activity and eliminate false positives.[12] This critical phase includes:
-
Dose-Response Confirmation: Active compounds are re-tested at multiple concentrations to determine their potency (e.g., IC50 or EC50).
-
Orthogonal Assays: Hits are evaluated in a different assay format that measures the same biological endpoint but uses a different detection technology. This helps to rule out assay-specific artifacts.[13]
-
Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds) or that exhibit non-specific activity.
2.3 Structure-Activity Relationship (SAR) Studies: Building a Path to Better Drugs
Validated hits with desirable properties serve as the starting point for medicinal chemistry efforts to synthesize and test analogs.[14] This process, known as structure-activity relationship (SAR) analysis, aims to improve the potency, selectivity, and drug-like properties of the initial hits.[2][3]
Chapter 3: Detailed Protocols for Key Screening Assays
The following protocols provide step-by-step methodologies for common assays used in the screening of pyrimidine-based compounds.
Protocol 1: Primary Screen - Fluorescence-Based Protein Kinase Inhibition Assay
This protocol describes a fluorescence-based assay to identify inhibitors of a specific protein kinase, a common target for pyrimidine-based compounds.[15][16]
Materials:
-
Purified recombinant protein kinase
-
Fluorescently labeled peptide substrate[15]
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Pyrimidine compound library (dissolved in DMSO)
-
384-well, low-volume, black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each pyrimidine compound (at a stock concentration of 10 mM in DMSO) into the wells of a 384-well plate. For controls, dispense DMSO only.
-
Enzyme Preparation: Prepare a solution of the protein kinase in assay buffer at a 2X final concentration.
-
Substrate/ATP Mix Preparation: Prepare a solution containing the fluorescent peptide substrate and ATP in assay buffer at a 2X final concentration.
-
Reaction Initiation:
-
Add 10 µL of the 2X enzyme solution to each well of the compound plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Add 10 µL of the 2X substrate/ATP mix to each well to start the reaction.[17]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.[15]
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.
Protocol 2: Secondary Screen - Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the cytotoxic effects of hit compounds on a cancer cell line.[18][19] This assay quantifies ATP, an indicator of metabolically active cells.[18]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hit compounds from the primary screen (in DMSO)
-
CellTiter-Glo® Reagent (Promega)[18]
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium. Add 100 µL of the diluted compounds to the appropriate wells. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[19]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Determine the IC50 value for each compound by plotting the percent cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Chapter 4: Data Interpretation and Hit Prioritization
The data generated from the screening cascade must be carefully analyzed to prioritize the most promising hits for further development.
Table 2: Sample Data for Hit Prioritization
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Kinase Assay (IC50, µM) | Cell Viability (IC50, µM) | Selectivity Index (SI) |
| PYR-001 | 95 | 0.5 | 2.5 | 5.0 |
| PYR-002 | 88 | 1.2 | > 50 | > 41.7 |
| PYR-003 | 92 | 0.8 | 1.0 | 1.25 |
| PYR-004 | 55 | 15.0 | 25.0 | 1.67 |
The Selectivity Index (SI) is calculated as the ratio of the IC50 in a normal cell line to the IC50 in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.[20]
Hit Prioritization Criteria:
-
Potency: Compounds with low IC50 values in both the biochemical and cell-based assays are prioritized.
-
Selectivity: A high selectivity index is desirable, indicating that the compound is more toxic to cancer cells than to normal cells.[20]
-
Structure-Activity Relationship (SAR): The chemical structures of the hits are analyzed to identify common scaffolds and functional groups that contribute to activity. This information guides the design of new analogs.
Chapter 5: The Regulatory Landscape and Future Directions
While this guide focuses on the early stages of drug discovery, it is important to be mindful of the regulatory requirements for the development of in vitro diagnostic (IVD) devices and therapeutic agents.[21][22] The U.S. Food and Drug Administration (FDA) has specific guidelines for the validation of assays used in clinical decision-making.[23][24][25]
The field of drug discovery is constantly evolving, with new technologies and approaches emerging. The integration of artificial intelligence and machine learning in hit identification and lead optimization holds great promise for accelerating the discovery of novel pyrimidine-based therapeutics.
Conclusion
The screening of pyrimidine-based compound libraries is a powerful approach for the discovery of new drugs. A well-designed experimental workflow, incorporating both biochemical and cell-based assays, is essential for the identification and validation of high-quality hit compounds. The protocols and strategies outlined in this guide provide a robust framework for researchers to successfully navigate the complexities of the drug discovery process and unlock the full therapeutic potential of the pyrimidine scaffold.
References
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
Berman, H. M., et al. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. NIH. Retrieved from [Link]
-
Westby, M., et al. (2005). Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors. Antiviral Research, 67(3), 121-140. Retrieved from [Link]
-
Li, Z., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1776-1784. Retrieved from [Link]
-
Abdel-Aziz, M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6528. Retrieved from [Link]
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Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening? Retrieved from [Link]
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Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
-
MDPI. (2020, November 27). Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning. Retrieved from [Link]
-
Bentham Science. (2020, July 21). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Retrieved from [Link]
-
Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]
-
DrOmics Labs. (2023, December 15). Hit Identification: A Crucial Step in Drug Discovery. Retrieved from [Link]
-
SpiroChem. (n.d.). Hit Validation. Retrieved from [Link]
-
American Chemical Society. (2023, December 1). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Retrieved from [Link]
-
NIH. (n.d.). Fluorescent Peptide Assays For Protein Kinases. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, November 13). In Vitro Diagnostics. Retrieved from [Link]
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bioRxiv. (2026, January 31). A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. Retrieved from [Link]
-
PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]
-
PubMed Central. (2024, October 26). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]
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ACS Publications. (2023, July 5). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2010, June 25). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. Retrieved from [Link]
-
NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PubMed. (2021, February 2). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]
-
YouTube. (2024, February 6). HTS Classification. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]
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NIH SEED Office. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. Retrieved from [Link]
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Future Science. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
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Harmonized Tariff Schedule. (n.d.). Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Retrieved from [Link]
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Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]
-
NIH. (2024, March 29). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Retrieved from [Link]
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eCFR. (n.d.). 21 CFR Part 809 -- In Vitro Diagnostic Products for Human Use. Retrieved from [Link]
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PubMed. (n.d.). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Retrieved from [Link]
-
Johns Hopkins Medicine. (2025, May). FDA 50.1 Organization Policy on Review of In Vitro Diagnostic Device Protocols (with or without Commercial Sponsors). Retrieved from [Link]
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ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Is Your MTT Assay Really the Best Choice. Retrieved from [Link]
-
YouTube. (2024, October 3). Duty Optimization Through Tariff Engineering and HTS Classification. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
PubMed Central. (2016, January 5). Design, Synthesis and Evaluation of Triazole-Pyrimidine Analogues as SecA Inhibitors. Retrieved from [Link]
-
MDPI. (2026, February 2). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Retrieved from [Link]
-
PubMed. (n.d.). Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. Retrieved from [Link]
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Application Note: Strategies for the Parallel Synthesis of Pyrimidine Amine Libraries
Abstract & Strategic Overview
The pyrimidine amine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Imatinib, Dasatinib) and antagonists. For drug discovery campaigns, the ability to rapidly synthesize libraries of 2,4- and 4,6-diaminopyrimidines is critical.
This guide details three distinct methodologies for synthesizing these libraries, selected based on substrate reactivity and throughput requirements.
The Core Challenge: Regiocontrol
The pyrimidine ring possesses inherent electronic bias. The carbons at positions 4 and 6 are significantly more electrophilic than the carbon at position 2 due to the para-like resonance effect of the ring nitrogens.
-
C4/C6 Position: Highly reactive to Nucleophilic Aromatic Substitution (
) at low temperatures. -
C2 Position: Less reactive; requires elevated temperatures, strong nucleophiles, or transition metal catalysis.
Strategic Decision Matrix:
-
Substrate is electron-deficient (e.g., 2,4-dichloropyrimidine)?
Use Method A ( ). -
Amine is a weak nucleophile (e.g., electron-poor aniline)?
Use Method B (Buchwald-Hartwig). -
Need >100 analogs for SAR screening?
Use Method C (Solid Phase).
Method A: Sequential Regioselective (Solution Phase)
This is the "workhorse" method. It relies on temperature control to differentiate between the C4 and C2 chlorides.
Workflow Diagram
Figure 1: Temperature-controlled sequential substitution strategy exploiting the electronic disparity between C4 and C2 positions.
Detailed Protocol
Step 1: C4-Selective Amination
-
Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 eq) in dry THF or EtOH.
-
Base Addition: Add DIPEA (1.2 eq). Note: Inorganic bases like
can be used but may require DMF. -
Nucleophile Addition: Cool the solution to 0°C. Add Amine A (1.0 eq) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours.
-
Self-Validation: Monitor via TLC or LCMS. The starting material (2 Cl) is less polar than the mono-substituted product.
-
Endpoint: Disappearance of starting material.
-
-
Isolation: Evaporate solvent. Partition between EtOAc and water. The C4-isomer is usually the major product (>90% regioselectivity for steric unhindered amines).
Step 2: C2-Amination (The "Hard" Step)
-
Setup: Dissolve the isolated C4-amino-2-chloropyrimidine intermediate in n-Butanol or DMF.
-
Reagents: Add Amine B (2.0–3.0 eq) and DIPEA (3.0 eq).
-
Activation:
-
Standard: Reflux at 100–120°C for 12–24 hours.
-
Microwave (Preferred): Irradiate at 140°C for 20–40 minutes.
-
-
Workup: Remove solvent under reduced pressure.
Critical Causality: Why Microwave? The C2 position is electron-rich relative to C4. Thermal heating often leads to decomposition before substitution is complete. Microwave irradiation overcomes the high activation energy barrier rapidly, suppressing side reactions.
Method B: Buchwald-Hartwig Cross-Coupling
When reacting electron-poor anilines or when the pyrimidine ring is deactivated (e.g., by an electron-donating group at C5),
Catalyst Selection Table
| Component | Recommendation | Scientific Rationale |
| Pre-catalyst | Robust sources of Pd(0). | |
| Ligand | BrettPhos or Xantphos | BrettPhos is specifically designed for heteroaryl chlorides, preventing catalyst poisoning by the pyrimidine nitrogens. |
| Base | Weak bases ( | |
| Solvent | 1,4-Dioxane or Toluene | High boiling point non-polar solvents promote catalytic cycle stability. |
Protocol
-
Inert Atmosphere: Purge a reaction vial with Argon/Nitrogen.
-
Loading: Add 2-chloropyrimidine intermediate (1.0 eq), Amine (1.2 eq),
(5 mol%), and BrettPhos (10 mol%). -
Solvent/Base: Add dry 1,4-Dioxane and
(2.0 eq). -
Reaction: Heat to 100°C for 8–12 hours.
-
Filtration: Filter through a Celite pad to remove Pd black before purification.
Method C: Solid-Phase Synthesis (SPS)[3]
For libraries >50 compounds, solution phase workups are the bottleneck. SPS allows for "filtration-only" purification during intermediate steps.
Resin Strategy Diagram
Figure 2: Solid-phase workflow utilizing Rink Amide resin to anchor the first amine, enabling rapid washing of excess reagents.
Detailed Protocol
-
Resin Preparation: Swell Rink Amide resin (0.5–0.8 mmol/g loading) in DCM for 30 min.
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF/DCM.
-
Linker/Amine Loading: Couple an Fmoc-amino acid or use a reductive amination strategy to attach the first amine scaffold to the resin.
-
C4 Displacement (On-Resin):
-
Suspend resin in NMP.
-
Add 2,4-dichloropyrimidine (5.0 eq) and DIPEA (10.0 eq).
-
Shake at RT for 12 hours.
-
Wash: DMF (3x), DCM (3x).
-
QC Check: Remove a few beads, cleave, and check LCMS for mono-substituted product.
-
-
C2 Displacement (On-Resin):
-
Suspend resin in NMP.
-
Add Amine B (10.0 eq) and DIPEA (10.0 eq).
-
Heat to 80°C (or microwave) for 4–6 hours.
-
-
Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5%
for 2 hours. Precipitate filtrate in cold ether.
Purification & Analysis
For library generation, standard column chromatography is inefficient.
Scavenger Resin Strategy (Solution Phase): If Method A or B is used, excess amine is the primary impurity.
-
Protocol: Add Polymer-Supported Isocyanate (PS-NCO) to the crude reaction mixture.
-
Mechanism: The isocyanate reacts with excess nucleophilic amines to form urea derivatives that remain bound to the bead.
-
Filtration: Filter the mixture. The filtrate contains the desired pyrimidine product (which has no remaining nucleophilic protons if fully substituted) and solvent.
Data Reporting:
All compounds must be characterized by LCMS (purity >95% @ 254 nm) and
Self-Validating NMR Signatures:
-
Loss of C-Cl: The starting material 2,4-dichloro typically shows no broad NH peaks.
-
Product Formation: Appearance of broad singlet NH peaks (exchangeable with
). -
Regiochemistry: In 2,4-disubstituted systems, the C5-proton usually appears as a doublet (
Hz) coupled to the C6-proton.
References
-
Regioselectivity in Pyrimidines: Gomtsyan, A., et al. "Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors." Journal of Medicinal Chemistry 45.17 (2002): 3639-3648. Link
-
Buchwald-Hartwig Ligands: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science 2.1 (2011): 27-50. Link
-
Microwave Synthesis: Kappe, C. O.[1] "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition 43.46 (2004): 6250-6284. Link
-
Solid Phase Strategies: Horton, D. A., et al. "The combinatorial synthesis of bicyclic privileged structures or privileged substructures." Chemical Reviews 103.3 (2003): 893-930. Link
Sources
Application Note: A Guide to Real-Time and Endpoint Analysis of Pyrimidine Synthesis
Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The successful synthesis of these vital compounds hinges on the precise monitoring of reaction progress. This guide provides an in-depth exploration of the primary analytical techniques employed to track the formation of pyrimidine derivatives. We will move beyond mere procedural lists to explain the causality behind methodological choices, ensuring a robust and reliable approach to reaction analysis. This document details protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), enabling researchers to optimize reaction conditions, maximize yields, and ensure the purity of their target molecules.
The Strategic Imperative of Reaction Monitoring
In the synthesis of pyrimidine derivatives, as in any organic synthesis, the ability to accurately track the conversion of starting materials to products is paramount. Effective monitoring allows for:
-
Optimization of Reaction Conditions: Determining the ideal time, temperature, and reagent stoichiometry.
-
Yield Maximization: Preventing the formation of byproducts or degradation of the desired product by stopping the reaction at the optimal point.
-
Impurity Profiling: Identifying the formation of side products, which is critical for purification and regulatory compliance.
-
Mechanistic Insight: In-situ monitoring can reveal transient intermediates, providing a deeper understanding of the reaction mechanism.[3][4]
The selection of an appropriate monitoring technique is a critical decision driven by the specific requirements of the synthesis and the information sought.
Selecting the Appropriate Analytical Tool: A Decision Framework
The choice of analytical method depends on several factors, including the need for qualitative or quantitative data, the complexity of the reaction mixture, and the available instrumentation.[1] The following decision tree provides a logical framework for selecting the most suitable technique.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Pyrimidine Compounds
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for the purification of polar pyrimidine compounds. As a Senior Application Scientist, I understand that these molecules, vital in pharmaceutical and biological research, present unique challenges during purification due to their inherent polarity. This guide is structured to provide practical, in-depth solutions to common problems, moving from frequently asked questions to detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common issues encountered when purifying polar pyrimidines.
Q1: Why is my polar pyrimidine compound not retaining on my C18 column?
This is the most frequent issue. Standard C18 columns are non-polar and separate compounds based on hydrophobicity.[1][2] Highly polar pyrimidines have little affinity for the stationary phase and will elute very early, often with the solvent front.[3][4]
-
Immediate Action: Increase the aqueous portion of your mobile phase (e.g., from 70% to 95% water) to increase retention.[5] However, be aware that many conventional C18 columns can undergo "phase collapse" in highly aqueous conditions, leading to reproducibility issues.[6] Consider using a column specifically designed for polar analytes or aqueous mobile phases.[7]
Q2: My peaks are tailing significantly. What's the cause and how do I fix it?
Peak tailing for pyrimidines, which are often basic, is typically caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica surface of the column.[8][9]
-
Immediate Action: Lower the pH of your mobile phase by adding an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA).[5][10] This protonates the silanol groups, minimizing unwanted interactions.[8] Aim for a pH at least 2 units below the pKa of your compound.[11]
Q3: I see split or broad peaks. What should I check first?
This can stem from several issues, from the column itself to the sample preparation.
-
Column Health: A void at the head of the column or a blocked frit can cause peak splitting for all compounds.[9] Try reversing and flushing the column (disconnected from the detector) to clear a blocked frit.[2]
-
Sample Solvent: Injecting your sample in a solvent much stronger than the mobile phase can cause peak distortion. Ideally, dissolve your sample in the mobile phase itself or a weaker solvent.[9][11]
-
Mass Overload: Injecting too much sample can lead to broad, tailing, or fronting peaks. Try reducing the injection volume or sample concentration.[11]
Q4: How can I improve the solubility of my pyrimidine compound for injection?
Poor solubility can lead to precipitation on the column and inaccurate results.[12]
-
Immediate Action: While pyrimidines are polar, their solubility can vary.[13][14] Test a range of solvents. For reversed-phase, try dissolving in your mobile phase, or a mixture with a small amount of organic solvent like methanol or acetonitrile. Disrupting molecular planarity and symmetry through chemical modification can also improve solubility in drug discovery programs.[15]
In-Depth Troubleshooting & Optimization Guides
Mastering Reversed-Phase Chromatography (RPC) for Polar Pyrimidines
While challenging, RPC can be optimized for moderately polar pyrimidines. The key is to enhance retention and improve peak shape.
Caption: Troubleshooting workflow for Reversed-Phase Chromatography of polar pyrimidines.
-
Mobile Phase pH Control: The ionization state of pyrimidines (often basic) and the column's silica surface are pH-dependent.[1] By adding an acidic modifier (formic acid, TFA), you protonate your basic analyte (increasing its polarity) and suppress the ionization of residual silanols, which are a primary cause of peak tailing.[8][10]
-
Aqueous-Compatible Columns: Standard C18 phases can suffer from poor wettability in high-aqueous mobile phases, leading to a loss of retention. Use columns with polar-endcapping or polar-embedded groups (e.g., amide, carbamate) which are designed for stable performance in 100% aqueous conditions.[7][16]
-
Ion-Pair Chromatography (IPC): This technique introduces a reagent to the mobile phase that has a charge opposite to the analyte.[17] For basic pyrimidines (positively charged at low pH), an alkyl sulfonate is used. The reagent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and thus its retention on the C18 column.[4][18] However, IPC has drawbacks: it is not suitable for MS detection, can be difficult to remove from the column, and may require long equilibration times.[5]
| Parameter | Standard RPC Approach | Optimized RPC for Polar Pyrimidines | Causality |
| Mobile Phase | 50:50 ACN:Water | 5:95 ACN:Water (or MeOH:Water) | Increases interaction time for polar analytes by making the mobile phase more polar.[5] |
| pH Modifier | None or Neutral Buffer | 0.1% Formic Acid or 0.1% TFA | Suppresses silanol interactions to reduce peak tailing and ensures consistent analyte ionization.[8] |
| Column Type | Standard C18 | Polar-Endcapped C18, Polar-Embedded, or Phenyl-Hexyl | Prevents phase collapse in highly aqueous mobile phases and offers alternative selectivity.[6] |
| Advanced Technique | N/A | Ion-Pair Chromatography (e.g., with hexane sulfonate) | Forms a neutral, more hydrophobic complex with the ionized pyrimidine, enhancing retention.[4][17] |
Hydrophilic Interaction Chromatography (HILIC) - The Go-To Technique
HILIC is a powerful alternative for separating very polar compounds that are unretained by RPC.[19][20] It utilizes a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent.[16][21]
Caption: Mechanism of retention in HILIC mode.
In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase.[20][21] Polar analytes, like pyrimidines, are retained by partitioning from the organic-rich mobile phase into this immobilized aqueous layer. The higher the aqueous content in the mobile phase, the stronger the elution power—the opposite of RPC.[21]
-
Poor Reproducibility/Drifting Retention Times: HILIC is very sensitive to the water content of the mobile phase.[22] Ensure precise mobile phase preparation and allow for long column equilibration times (30+ minutes is recommended) to establish a stable aqueous layer.[23] Temperature fluctuations can also affect retention, so use a column thermostat.[1]
-
No Retention: Ensure your mobile phase has a high enough organic content (typically >80% acetonitrile) and that your sample is dissolved in a high-organic solvent to ensure strong retention.
-
Poor Peak Shape: The choice of buffer is critical. Ammonium formate or ammonium acetate are excellent choices as they are volatile (MS-compatible) and aid in creating sharp, symmetrical peaks. The buffer concentration and pH can significantly alter selectivity.
Alternative & Advanced Techniques
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, often with a polar organic modifier like methanol.[24] It is a form of normal-phase chromatography that offers very fast and efficient separations, especially for preparative work.[25][26] SFC is considered a "green" alternative due to reduced organic solvent consumption.[24]
-
Porous Graphitic Carbon (PGC) Columns: These columns offer a unique retention mechanism based on dispersive interactions and charge-induced interactions with the flat graphite surface.[3] They are highly retentive for very polar compounds and are stable across the entire pH range, making them a robust option when other columns fail.[3]
Key Experimental Protocols
Protocol 1: General HILIC Method for Polar Pyrimidines
This protocol provides a starting point for developing a HILIC separation method.
-
Column Selection: Start with a bare silica or an amide-bonded HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Solvent B: Acetonitrile.
-
Best Practice: Filter all aqueous buffers through a 0.22 µm filter and degas solvents before use.[27]
-
-
Sample Preparation: Dissolve the pyrimidine sample in a solution of 90:10 Acetonitrile:Water to a final concentration of ~1 mg/mL. Ensure complete dissolution.
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 70% B
-
5.1 min: 95% B
-
8.0 min: 95% B (Re-equilibration)
-
-
-
System Suitability: Before running samples, perform a blank injection (mobile phase) to ensure a clean baseline. Inject a known standard to confirm retention time and peak shape.
Protocol 2: Column Cleaning and Regeneration
Contamination can lead to high backpressure and poor peak shape.
-
Disconnect the column from the detector.
-
Reversed-Phase Column Wash:
-
Flush with 20 column volumes of HPLC-grade water.
-
Flush with 20 column volumes of Isopropanol.
-
Flush with 20 column volumes of Hexane (for severe non-polar contamination).
-
Flush again with 20 column volumes of Isopropanol.
-
Store in Acetonitrile or your method's organic solvent.
-
-
HILIC Column Wash:
-
Flush with 20 column volumes of 50:50 Acetonitrile:Water.
-
Flush with 20 column volumes of HPLC-grade water.
-
Flush with 20 column volumes of 95:5 Acetonitrile:Water for storage.
-
References
- Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. (2025). Vertex AI Search.
- Exploring the Different Mobile Phases in HPLC. Moravek.
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Troubleshooting Reversed Phase Chrom
- Peak Tailing in HPLC. Element Lab Solutions.
- HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. (2025).
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- HPLC Troubleshooting Guide. [Source not available].
- How can I prevent peak tailing in HPLC? (2013).
- Mixed-Mode Chromatography vs.
- Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. (2022).
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- How Good is SFC for Polar Analytes?
- Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). [Source not available].
- Infographic: What's the Best Column for Polar Compound Retention? (2017).
- Ion pair chromatography reagents. [Source not available].
- Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009). Agilent.
- Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC).
- Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck Millipore.
- 3 Ideal Columns for Analyzing Polar Compounds. (2017). YMC America, Inc..
- Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
- Supercritical Fluid Chrom
- TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Thermo Fisher Scientific.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- HILIC separ
- (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023).
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
- Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. (2023). [Source not available].
- SUPERCRITICAL FLUID CHROM
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
- Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent.
- HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. (2007). PubMed.
- Recent Advances in Pyrimidine-Based Drugs. PMC.
- Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
Sources
- 1. moravek.com [moravek.com]
- 2. rheniumgroup.co.il [rheniumgroup.co.il]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. itwreagents.com [itwreagents.com]
- 5. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 6. agilent.com [agilent.com]
- 7. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. acdlabs.com [acdlabs.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pharmanow.live [pharmanow.live]
- 17. helixchrom.com [helixchrom.com]
- 18. pharmagrowthhub.com [pharmagrowthhub.com]
- 19. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. sepscience.com [sepscience.com]
- 24. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 25. chromatographytoday.com [chromatographytoday.com]
- 26. researchgate.net [researchgate.net]
- 27. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
stability issues of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride in solution
Welcome to the technical support center for N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this compound in solution. As specific stability data for this molecule is not extensively published, this document is built upon established principles of chemical stability for its core functional groups: the pyrimidine ring, the secondary amine, and the hydrochloride salt. Our goal is to empower you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride?
A1: As a hydrochloride salt, the compound is designed for enhanced aqueous solubility compared to its free base form.[1] Therefore, the primary recommended solvent is high-purity water (e.g., Milli-Q® or equivalent). For many biological assays, buffered aqueous solutions (e.g., PBS, TRIS) are appropriate.
If organic solvents are required, polar aprotic solvents such as DMSO or DMF are common choices for creating concentrated stock solutions. However, be aware that dissolving the salt in organic solvents can sometimes alter the equilibrium and potentially lead to stability issues not seen in water. Small amines are generally soluble in water due to their ability to form hydrogen bonds.[2]
Causality Insight: The hydrochloride salt protonates the basic nitrogen atoms, creating a positive charge that is readily solvated by polar water molecules. This ionic interaction is the primary driver of its aqueous solubility.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solution?
A2: A slightly acidic pH range, typically pH 4 to 6 , is recommended for optimal stability in aqueous solutions.
Causality Insight: There are two primary reasons for this recommendation:
-
Preventing Disproportionation: The compound is a salt of a weak base. In neutral or alkaline solutions (pH > 7), the hydrochloride salt can disproportionate, meaning it reverts to its non-protonated, free base form.[3][4] The free base is typically much less soluble in water and may precipitate out of solution, leading to an effective loss of active compound concentration. Maintaining a slightly acidic pH ensures the amine remains protonated (as the hydrochloride salt), maximizing its solubility and stability in solution.[5]
-
Minimizing Ring Hydrolysis: While the pyrimidine ring is generally stable, it can be susceptible to hydrolysis under harsh acidic or basic conditions. A mildly acidic environment represents a good compromise to prevent salt disproportionation without introducing significant risk of acid-catalyzed degradation.
Q3: Is the compound sensitive to light or temperature?
A3: Yes, as a general best practice for heterocyclic and amine-containing compounds, you should assume sensitivity to both light and temperature.
-
Light (Photostability): Aromatic heterocyclic systems like pyrimidine can be susceptible to photodegradation. It is strongly recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Temperature: Elevated temperatures can accelerate all forms of chemical degradation, including hydrolysis and oxidation.[6] Solutions should be stored at low temperatures. For short-term storage (days), refrigeration (2-8 °C) is advised. For long-term storage (weeks to months), freezing (-20 °C or -80 °C) is recommended. Be mindful of freeze-thaw cycles, which can also degrade some molecules; consider aliquoting stock solutions to avoid repeated cycling.
Q4: What are the visual or analytical signs of degradation?
A4: Degradation can manifest in several ways:
-
Visual Signs: A freshly prepared solution should be clear and colorless. The appearance of cloudiness, haziness, or precipitation may indicate salt disproportionation to the less soluble free base or the formation of insoluble degradants. A change in color (e.g., developing a yellow or brown tint) often suggests oxidative degradation.
-
Analytical Signs (e.g., via HPLC-UV/MS):
-
A decrease in the peak area of the parent compound over time.
-
The appearance of new peaks in the chromatogram, indicating the formation of degradation products.
-
A shift in the retention time of the main peak, which could suggest a change in the molecule's chemical form.
-
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter. The guide is structured to help you identify the probable cause and implement a validated solution.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Loss of biological activity or inconsistent results over time. | 1. Chemical Degradation: The compound is degrading due to hydrolysis, oxidation, or photolysis. 2. Precipitation: The active concentration has decreased due to the compound precipitating out of solution. | Solution: 1. Prepare fresh solutions for each experiment. This is the most reliable way to ensure compound integrity. 2. Buffer the solution to a slightly acidic pH (4-6) to prevent disproportionation. 3. Store stock solutions in aliquots at -20°C or -80°C and protect from light. 4. Degas aqueous buffers before use to remove dissolved oxygen and minimize oxidative degradation. |
| Cloudiness or precipitate forms in the solution, especially after pH adjustment or upon standing. | Salt Disproportionation: The pH of the solution is likely at or above the pKa of the amine, causing the conversion of the soluble hydrochloride salt to the less soluble free base.[3][4] | Solution: 1. Lower the pH of the solution by adding a small amount of dilute HCl to resolubilize the compound. 2. Confirm the final pH of your experimental medium. If it is neutral or basic, consider if a different buffering system can be used or if the final concentration of the compound is below its solubility limit as the free base. |
| New, unidentified peaks appear in HPLC or LC-MS analysis. | Degradation Product Formation: The compound is breaking down. The nature of the degradant depends on the stress condition. | Solution: 1. Characterize the Degradants: If possible, use LC-MS to get a mass of the new peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation). 2. Implement Protective Measures: Based on the likely pathway, reinforce protective measures (e.g., use antioxidants like ascorbic acid for oxidation; strictly control pH for hydrolysis). |
Visualizing Stability: Key Influencing Factors
The following diagram illustrates the central role of the parent compound and the key environmental factors that can lead to its degradation.
Caption: Factors affecting the stability of the compound in solution.
Protocol: Forced Degradation Study for Experimental Validation
To ensure the trustworthiness of your results, it is essential to validate the stability of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride under your specific experimental conditions. This forced degradation protocol provides a framework for doing so.
Objective: To determine the short-term stability of the compound under conditions relevant to your experiments (e.g., buffer, temperature, light exposure).
Materials:
-
N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride
-
Your primary experimental buffer/solvent
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in your chosen solvent (e.g., water or DMSO).
-
Prepare Test Samples: In separate, clearly labeled amber vials, prepare the following test samples by diluting the stock solution to a final concentration of 50 µg/mL:
-
Control: Dilute in your experimental buffer.
-
Acid Stress: Dilute in 0.1 M HCl.
-
Base Stress: Dilute in 0.1 M NaOH.
-
Oxidative Stress: Dilute in your experimental buffer, then add H₂O₂ to a final concentration of 0.3%.
-
Thermal Stress: Dilute in your experimental buffer and place in a water bath at 60°C.
-
Photostability Stress: Dilute in your experimental buffer in a clear vial and expose to direct laboratory light.
-
-
Time Point Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the Control sample into the HPLC system to get the initial peak area and retention time. This is your baseline.
-
Incubation: Store all samples under their respective conditions.
-
Subsequent Time Point Analysis: After a predetermined time relevant to your experiment's duration (e.g., 2 hours, 8 hours, 24 hours), remove an aliquot from each vial and analyze by HPLC.
-
Data Analysis:
-
Compare the peak area of the parent compound in each stressed sample to the T=0 control. Calculate the percentage of compound remaining.
-
Observe the formation of any new peaks in the chromatograms of the stressed samples.
-
A significant loss (>10%) of the parent compound or the appearance of major degradation peaks under a specific condition indicates instability.
-
Self-Validation: The results from this study will directly inform you of the necessary precautions for your experiments. For example, if significant degradation occurs under basic conditions, you know that maintaining an acidic or neutral pH is critical. If oxidative degradation is observed, you will know to use degassed solvents.
References
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]
-
van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (1997). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 20(2), 203-213. [Link]
-
Wikipedia. (n.d.). Hydrochloride. [Link]
-
Hartvig, A. D., & Fossen, T. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15873-15887. [Link]
-
Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4106-4116. [Link]
-
Cornish, A. J., et al. (2012). A functional analysis of the pyrimidine catabolic pathway in Arabidopsis. The Plant Journal, 71(2), 255-266. [Link]
-
Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega, 7(43), 39158-39167. [Link]
-
Mishra, D., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceutics, 15(2), 589. [Link]
-
Kumar, A., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. [Link]
-
Rahman, M. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27725-27735. [Link]
-
Ashihara, H. (2022). Degradation of Pyrimidine Nucleotides. ResearchGate. [Link]
-
Hartvig, A. D., & Fossen, T. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. [Link]
-
Science.gov. (n.d.). pyrimidine degradation pathway: Topics. [Link]
-
LibreTexts Chemistry. (2023, January 22). Basic Properties of Amines. [Link]
-
Savolainen, M., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non - Ovid. European Journal of Pharmaceutical Sciences, 162, 105828. [Link]
-
Li, Y., et al. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 28(24), 8056. [Link]
-
Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]
-
Chatuphon, P., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Hydrochloride - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of N-Methyl-1-(pyrimidin-4-yl)methanamine HCl
The following technical support guide addresses the scale-up synthesis of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride . This document is structured to support process chemists and researchers in overcoming specific bottlenecks associated with aminomethyl-pyrimidine derivatives.
Route Selection & Strategic Overview
For the synthesis of N-Methyl-1-(pyrimidin-4-yl)methanamine , two primary routes exist.[1] For scale-up (>100g), Route A (Reductive Amination) is strongly recommended over Route B (Nucleophilic Substitution) due to safety and stability profiles.[1]
Comparative Analysis
| Feature | Route A: Reductive Amination (Recommended) | Route B: Nucleophilic Substitution |
| Starting Material | Pyrimidine-4-carbaldehyde | 4-(Chloromethyl)pyrimidine |
| Reagents | Methylamine, NaBH(OAc)₃ or H₂/Cat | Methylamine (excess) |
| Stability | Aldehyde is moderately stable (store cold).[1] | Critical Risk: Chloromethyl pyrimidines are unstable (polymerize/decompose) and potent lachrymators.[1] |
| Impurity Profile | Bis-alkylated amine (manageable).[1][2] | Quaternary ammonium salts; Hydrolysis products.[1] |
| Scalability | High (One-pot potential).[1] | Low (Handling hazardous intermediates).[1] |
Master Protocol: Reductive Amination (Route A)[1]
Objective: Synthesis of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride via Pyrimidine-4-carbaldehyde.
Workflow Visualization
The following diagram outlines the Critical Process Parameters (CPPs) for the reaction.
Caption: Step-wise workflow for the reductive amination process highlighting critical control points.
Troubleshooting & FAQs
Phase 1: Reaction Setup & Imine Formation
Q: I am observing significant starting material remaining despite adding excess methylamine. Why? A: Pyrimidine aldehydes are electron-deficient, making the carbonyl carbon highly electrophilic, but the equilibrium can still favor the aldehyde if water is present.[1]
-
Root Cause: Reversibility of imine formation. Water generated in the reaction hydrolyzes the imine back to the aldehyde.[1]
-
Solution:
-
Dehydrating Agents: Add anhydrous MgSO₄ or molecular sieves (3Å or 4Å) to the reaction mixture during the imine formation step (1-2 hours pre-reduction).
-
Solvent Choice: Switch to anhydrous Methanol (MeOH) or Tetrahydrofuran (THF).[1]
-
Lewis Acid Additive: For stubborn cases, add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0–1.2 eq).[1] This acts as both a Lewis acid and a water scavenger [1].[1] Note: Requires a specific quench protocol (add water slowly, filter TiO₂ precipitate).
-
Q: My reaction turns dark/black immediately upon adding methylamine. A: This indicates decomposition or polymerization.[1]
-
Root Cause: Pyrimidine rings are sensitive to nucleophilic attack.[1] High concentrations of methylamine (a strong base/nucleophile) can attack the ring positions (C2 or C6) rather than the aldehyde, leading to ring-opening or polymerization.[1]
-
Solution:
-
Temperature Control: Perform the amine addition at -10°C to 0°C .
-
Stoichiometry: Do not use a massive excess of methylamine. 1.5 to 2.0 equivalents are sufficient.
-
Form: Use Methylamine in solution (e.g., 2M in THF/MeOH) rather than bubbling gas, to control local concentration hotspots.
-
Phase 2: Reduction & Impurity Control[1]
Q: I am detecting a "dimer" impurity (M+ = ~214). How do I prevent this? A: This is the bis-alkylated side product: N,N-bis((pyrimidin-4-yl)methyl)methanamine.[1]
-
Mechanism: The newly formed secondary amine product reacts with unreacted aldehyde to form a second imine, which is then reduced.[1]
-
Prevention Strategy:
-
High Dilution: Run the reaction more dilute (e.g., 10-15 volumes of solvent).
-
Excess Amine: Ensure Methylamine is in excess (>3 eq) relative to the aldehyde.[1] This statistically favors the mono-alkylation.[1]
-
Stepwise Addition: Allow complete imine formation (check via TLC/LCMS) before adding the reducing agent.[1] If aldehyde and reducing agent are present simultaneously, the product competes for the aldehyde.[1]
-
Q: Which reducing agent is best for scale-up? A:
-
Sodium Triacetoxyborohydride (STAB): Preferred.[1] It is mild, less hygroscopic than NaBH₄, and does not reduce the aldehyde/ketone as fast as the imine.[1] It minimizes side reactions.[1]
-
Sodium Borohydride (NaBH₄): Cost-effective alternative.[1][3] Must be used at lower temperatures (0°C).[1] Requires careful pH control (often with acetic acid) to prevent direct reduction of the aldehyde to the alcohol (Pyrimidine-4-methanol).[1]
Phase 3: Workup & Salt Formation[1]
Q: The product is water-soluble and I cannot extract it effectively. A: Small polar amines like this are notoriously difficult to extract from aqueous quench mixtures.[1]
-
Protocol Adjustment:
-
Salting Out: Saturate the aqueous phase with NaCl or K₂CO₃.[1]
-
Solvent Cocktail: Use DCM:IPA (3:1) or Chloroform:IPA (3:1) as the extraction solvent.[1] Pure DCM or Ethyl Acetate is often insufficient.[1]
-
Continuous Extraction: For multi-kilogram scales, a liquid-liquid continuous extractor may be necessary.[1]
-
Q: The HCl salt is hygroscopic or sticky (an oil).[1] How do I get a solid? A: Pyrimidine salts can be deliquescent.
-
Crystallization Protocol:
-
Dissolve the free base in a minimum amount of anhydrous Ethanol or MeOH.[1]
-
Add HCl (4M in Dioxane) dropwise at 0°C.
-
Anti-solvent: Slowly add diethyl ether or MTBE until turbidity persists.[1]
-
Aging: Stir the slurry for 2-4 hours to ripen the crystals.
-
Drying: Dry under vacuum at 40°C with P₂O₅ desiccant trap.
-
-
Stoichiometry: Ensure you are targeting the Monohydrochloride or Dihydrochloride specifically.[1] The pyrimidine nitrogens are weakly basic (pKa ~1.3-2.0), while the aliphatic amine is basic (pKa ~9-10).[1]
Impurity Profile & Control Strategy
Use the table below to identify and mitigate common impurities during HPLC analysis.
| Impurity Structure | Origin | Mitigation Strategy |
| Pyrimidine-4-methanol | Direct reduction of aldehyde (Aldehyde + NaBH4).[1] | Ensure imine formation is complete before adding reductant.[1] Use STAB instead of NaBH4. |
| Bis-alkylated Dimer | Reaction of Product + Aldehyde.[1] | Increase Methylamine equivalents (>3.0 eq). Avoid "one-pot" simultaneous addition. |
| Ring-Opened Species | Nucleophilic attack on C2/C6 by MeNH2.[1] | Lower reaction temperature (<5°C).[1] Avoid prolonged stir times with amine before reduction.[1] |
| Pyrimidine-4-carboxylic acid | Oxidation of aldehyde (storage).[1] | Purify starting material.[1] Store aldehyde under Nitrogen/Argon.[1] |
Pathway Logic: Impurity Formation
Caption: Divergent pathways leading to key impurities. Green path represents the desired process.
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride."[1] The Journal of Organic Chemistry, vol. 55, no.[1] 8, 1990, pp. 2552–2554.[1] Link[1]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[1] 11, 1996, pp. 3849-3862. Link[1]
- Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on physicochemical properties of polar heterocycles).
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for Pyrimidine-4-carbaldehyde and Methylamine before handling.[1] Pyrimidine derivatives may possess biological activity.[1][4][5]
Sources
Technical Support Center: Optimizing Solvent Systems for Pyrimidine Amines
Executive Summary: The "Silanol Trap"
Pyrimidine amines present a classic "perfect storm" in chromatography. With pKa values typically ranging from 4.0 to 9.0, these compounds exist as positively charged cations at neutral pH. Standard silica-based columns possess residual silanol groups (Si-OH) that ionize to Si-O⁻ above pH 3.5.
The Result: A strong ionic attraction between the cationic analyte and the anionic stationary phase. This secondary retention mechanism competes with the primary hydrophobic partition, causing severe peak tailing, retention shifting, and poor reproducibility.
This guide provides a self-validating system to neutralize these interactions through precise solvent engineering and column selection.
Module 1: Solvent System Selection Matrix
Do not rely on a single "universal" method. Select your solvent system based on your detection method and column stability.
Table 1: Optimized Mobile Phase Systems
| Priority | System Type | Mobile Phase Composition | Mechanism of Action | Recommended For |
| A | High pH (RP) | A: 10mM Ammonium Bicarbonate (pH 10.5) B: Acetonitrile | Deprotonation: At pH 10.5, pyrimidines are neutral (uncharged), eliminating ionic interaction with silanols. | LC-MS (Volatile). Requires Hybrid (H-Class) columns. |
| B | Low pH (RP) | A: 0.1% Formic Acid or TFA (pH ~2.0) B: Acetonitrile + 0.1% Acid | Suppression: Low pH suppresses silanol ionization (Si-OH remains neutral). | LC-MS (Formic) or UV (TFA). Standard C18 columns. |
| C | Ion-Pairing | A: 10mM Hexanesulfonate (pH 2.5) B: Methanol | Masking: Ion-pairing reagent forms a neutral complex with the amine. | UV Only . Difficult to equilibrate; not MS compatible. |
| D | HILIC | A: Acetonitrile (90%) B: 10mM Ammonium Acetate (pH 5.8) | Partitioning: Water layer on polar surface retains polar amines; ionic repulsion is minimized by high organic content. | Polar Pyrimidines that elute in void volume on C18. |
Module 2: Troubleshooting & Diagnostics
Visualizing the Problem: The Silanol Interaction
The following diagram illustrates the mechanistic cause of peak tailing. Understanding this is crucial for selecting the correct additive.
Figure 1: Mechanism of peak tailing showing the competition between hydrophobic retention and silanol interaction. Additives act to block the secondary silanol pathway.
Troubleshooting Decision Tree
Use this logic flow to diagnose peak issues during method development.
Figure 2: Diagnostic workflow for identifying the root cause of peak asymmetry in basic compound analysis.
Module 3: Experimental Protocols
Protocol A: Preparation of High-pH Buffer (10mM Ammonium Bicarbonate, pH 10.5)
Required for System Type A (Table 1).
Why this works: High pH ensures the pyrimidine amine is uncharged (free base form), eliminating interaction with acidic silanols.
-
Weighing: Dissolve 0.79 g of Ammonium Bicarbonate in 900 mL of HPLC-grade water.
-
pH Adjustment: Calibrate pH meter. Add Ammonium Hydroxide (28-30% solution) dropwise until pH reaches 10.5 ± 0.1.
-
Critical Note: Do not use Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) for LC-MS systems; non-volatile salts will clog the source.
-
-
Volume Adjustment: Dilute to 1000 mL with water.
-
Filtration: Filter through a 0.2 µm nylon membrane (do not use cellulose acetate for high pH).
-
Shelf Life: 48 hours. Ammonia is volatile; pH will drift if left longer.
Protocol B: Column Equilibration for HILIC Mode
Required for System Type D (Table 1).
Why this matters: HILIC relies on a stagnant water layer on the silica surface. This layer takes longer to form than standard RP equilibration.
-
Flush: Flush column with 50:50 Acetonitrile:Water for 20 column volumes to remove storage solvent.
-
Conditioning: Switch to initial mobile phase (e.g., 90% ACN / 10% Buffer).
-
Equilibration Time: Flow at standard rate for 40-50 column volumes (approx. 45-60 mins for a 100mm column).
-
Warning: Insufficient equilibration results in drifting retention times for pyrimidines.
-
Frequently Asked Questions (FAQs)
Q: I am using 0.1% Formic Acid, but my pyrimidine peak is still tailing. Why? A: Formic acid is a weak acid. It may not lower the pH sufficiently to fully suppress silanol ionization (pKa of silanols is ~3.5).
-
Solution: Switch to 0.05% - 0.1% Trifluoroacetic Acid (TFA) . TFA is a stronger acid and also acts as an ion-pairing agent, masking the positive charge on the amine. Note that TFA suppresses MS ionization; if using MS, consider switching to the High pH method (System A) instead.
Q: Can I use a standard C18 column for the High pH (pH 10.5) method? A: Absolutely not. Standard silica dissolves above pH 8.0, leading to column voiding and particulate release. You must use a column chemically engineered for high pH, such as:
-
Hybrid Particle Technology (e.g., BEH, Gemini NX).
-
Polymer-based columns (though these often have lower efficiency).
Q: My retention time shifts earlier with every injection. What is happening? A: This is a classic symptom of "Phase Collapse" or insufficient equilibration in highly aqueous conditions (if RP) or highly organic conditions (if HILIC).
-
In RP: If using <5% organic, the C18 chains may collapse. Use a "AQ" type column compatible with 100% water.
-
In HILIC: The water layer on the silica is likely stripping off or not fully established. Increase equilibration time between runs.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. Link
-
Neue, U. D., et al. (2001). Peak tailing and retention behavior of basic compounds on alkyl-bonded silica phases. Journal of Chromatography A. Link
-
Dolan, J. W. (2006). LC Troubleshooting: Peak Tailing and Column Aging. LCGC North America. Link
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link
-
Thermo Fisher Scientific. (2016). HILIC Separations: A Guide to HILIC Method Development.Link
challenges in the N-methylation of pyrimidine compounds
Welcome to the Pyrimidine Functionalization Technical Support Center .
This guide is structured as a dynamic troubleshooting interface designed for synthetic chemists and drug discovery scientists. Unlike standard textbook entries, this content addresses the failure modes and decision points critical to the N-methylation of pyrimidine scaffolds (Uracil, Cytosine, Thymine derivatives).[1]
Quick Navigation
| Module | Focus Area |
| Module 1 | Regioselectivity Crisis: Controlling N1 vs. N3 vs. O-alkylation. |
| Module 2 | Protocol Optimization: High-yield workflows (Silyl-Hilbert-Johnson & Green Chem). |
| Module 3 | Diagnostics: Distinguishing isomers via NMR. |
| Module 4 | Troubleshooting: Solutions for stalled reactions and over-methylation. |
Module 1: The Regioselectivity Crisis
Core Issue: Pyrimidines are ambident nucleophiles. A "naked" pyrimidine (e.g., Uracil) has four potential alkylation sites: N1, N3, and the two exocyclic oxygens (O2, O4).[1] The Rule: Selectivity is dictated by the Hard-Soft Acid-Base (HSAB) theory and Steric/Electronic control .
Decision Matrix: Select Your Target
Use this logic flow to determine your synthetic route.
Figure 1: Strategic decision tree for selecting the correct synthetic pathway based on the desired methylation site.
Module 2: Validated Protocols
Protocol A: N1-Selective Methylation (The Silyl-Hilbert-Johnson Adaptation)
Best for: Nucleoside analogs and high-value intermediates where N3/O-methylation must be <1%. Mechanism: Transient silylation makes the pyrimidine soluble and activates the N1 position via a specific silylium intermediate.
-
Silylation: Suspend Uracil (1.0 eq) in HMDS (Hexamethyldisilazane, solvent/reagent). Add cat. (NH₄)₂SO₄. Reflux until clear (formation of bis-trimethylsilyl-uracil). Evaporate excess HMDS in vacuo.
-
Activation: Dissolve residue in dry Acetonitrile or DCE.
-
Alkylation: Add Methyl Iodide (1.1 eq). Crucial Step: Add a Lewis Acid catalyst (TMSOTf or SnCl₄, 0.1–1.0 eq) to drive the reaction.
-
Workup: Quench with aqueous NaHCO₃ (hydrolyzes the O-silyl groups). Extract with DCM.
Why this works: The bulky TMS group on Oxygen blocks O-attack, and the N1-TMS bond is more labile/reactive toward alkyl halides under Lewis Acid catalysis than N3.
Protocol B: Green N-Methylation (Dimethyl Carbonate)
Best for: Scale-up, safety-conscious labs (avoids MeI toxicity). Reagent: Dimethyl Carbonate (DMC) acts as both solvent and methylating agent.
-
Mix: Pyrimidine substrate + DMC (excess) + DABCO (1.0 eq) or K₂CO₃.
-
Heat: Reaction requires T > 160°C (often requires autoclave or microwave).
-
Outcome: DMC is a "hard" electrophile at the carbonyl (carboxymethylation) but becomes a "soft" methylating agent at high temperatures, favoring N- over O-methylation.
Module 3: Diagnostics (N vs. O Distinction)
How do you know if you made the N-methyl (desired) or O-methyl (imidate) product?
Table 1: NMR Diagnostic Markers (in DMSO-d6)
| Feature | N-Methyl Product | O-Methyl Product | Reasoning |
| ¹H Chemical Shift | δ 3.2 – 3.4 ppm | δ 3.8 – 4.0 ppm | Oxygen is more electronegative, deshielding the methyl protons more than Nitrogen. |
| ¹³C Chemical Shift | δ 27 – 35 ppm | δ 53 – 58 ppm | Distinctive shift for methoxy groups. |
| HMBC Correlation | Correlation to C=O (C2/C4) | Correlation to C-O (C2/C4) | N-Me correlates to a carbonyl carbon (δ ~150-160); O-Me correlates to an imidate carbon (δ ~160-170). |
| UV Absorbance | λmax similar to parent | λmax blue-shifted (hypsochromic) | O-alkylation disrupts the amide resonance significantly more than N-alkylation. |
Module 4: Troubleshooting FAQ
Q1: My reaction is stuck at 50% conversion. Adding more MeI doesn't help.
Diagnosis: Solubility-Limited Kinetics. Pyrimidines are notoriously insoluble in non-polar solvents (DCM, Toluene). The reaction halts because the nucleophile precipitates. Fix:
-
Switch Solvent: Use DMF or DMSO (polar aprotic).
-
Phase Transfer: If you must use non-polar solvents, add TBAB (Tetrabutylammonium bromide) (5 mol%) to shuttle the deprotonated pyrimidine into the organic phase.
Q2: I am getting a mixture of N1 and N3 methylation.
Diagnosis: Lack of Protecting Group Strategy. On a naked uracil, N1 is more acidic (pKa ~9.5) than N3, but once N1 is methylated, N3 becomes susceptible.[1] Fix:
-
To target N1: Use the Silyl-Method (Protocol A).
-
To target N3: You cannot skip protection.
-
Protect N1 with Benzoyl chloride (selective for N1 due to higher nucleophilicity of N1 anion).
-
Methylate N3 (MeI/K₂CO₃).
-
Deprotect N1 (Ammonia/MeOH).
-
Q3: I see a new spot on TLC that isn't my product, and my yield is low.
Diagnosis: O-Alkylation (Imidate formation). This happens when using "Hard" bases (like Ag₂CO₃) or highly reactive "Hard" electrophiles (like Methyl Triflate or Diazomethane). Fix:
-
Change Base: Switch to Cs₂CO₃ or K₂CO₃ . Cesium creates a "loose ion pair," enhancing N-nucleophilicity without promoting O-attack as strongly as Silver.[1]
-
Change Electrophile: Stick to Methyl Iodide (Soft). Avoid Diazomethane.
Q4: How do I methylate Cytosine without hitting the exocyclic amine (N4)?
Diagnosis: Ambident Reactivity of Cytosine. Cytosine has N3 (ring) and N4 (exocyclic). N3 is the preferred site for alkylation in neutral conditions, forming a cationic product.[1] Fix:
-
For Ring N3: Use MeI in neutral solvent. The product will be a salt (N3-methylcytosinium iodide).
-
For Exocyclic N4: You must activate the amine or protect N3. However, a common trick is Reductive Amination : Use Formaldehyde + NaCNBH₃.[1] This targets the exocyclic amine preferentially over the ring nitrogen.
References
-
Silyl-Hilbert-Johnson Reaction (Vorbrüggen Coupling)
-
Hard-Soft Acid-Base (HSAB)
-
Green Methylation with Dimethyl Carbonate
-
Regioselectivity in Pyrimidines
Sources
improving the efficiency of reductive amination for hindered amines
Technical Support Center: Reductive Amination of Hindered Amines
Topic: High-Efficiency Protocols for Sterically Congested Substrates Ticket ID: RA-HIND-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Reductive amination of hindered amines or ketones is often plagued by two primary failure modes: incomplete imine formation due to steric congestion and competitive reduction of the carbonyl starting material to the alcohol. Standard protocols (e.g., MeOH/NaBH₃CN) often fail here because the equilibrium favors the ketone over the imine.
To overcome this, we must shift the equilibrium thermodynamically (dehydration) and kinetically (activation). This guide provides field-proven workflows to force conversion in the most stubborn substrates.
Part 1: Diagnostic & Reagent Selection
Before starting, diagnose your substrate's specific constraints. Use the decision matrix below to select the optimal protocol.
Decision Matrix: Reagent Selection Workflow
Figure 1: Strategic decision tree for selecting the appropriate reductive amination protocol based on steric and stability constraints.
Comparative Analysis of Reducing Agents
| Reagent | Reactivity | pH Range | Steric Tolerance | Key Advantage |
| NaBH(OAc)₃ (STAB) | Mild | Weakly Acidic | Moderate | Selective for imines; does not reduce ketones rapidly. |
| NaBH₃CN | Weak | Acidic (pH 3-5) | High | Stable at low pH; classic for "hard" imines but toxic. |
| NaBH₄ | Strong | Basic | Low | Non-selective. Must be used in a 2-step process (Imine formation |
| Picoline-Borane | Mild | Acidic/Neutral | High | Green alternative to cyanoborohydride; excellent stability. |
Part 2: Optimized Experimental Protocols
Protocol A: The "Titanium Push" (Gold Standard for Hindered Systems)
Best for: Extremely hindered ketones (e.g., adamantone, camphor deriv.) or weak amine nucleophiles.
Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/enamine.
-
Imine Formation (The Critical Step):
-
In a flame-dried flask under Argon, combine the Amine (1.0 - 1.2 equiv) and Ketone (1.0 equiv) .
-
Add Ti(OiPr)₄ (1.25 - 1.5 equiv) neat (if liquid) or in minimal dry THF.
-
Checkpoint: Stir at ambient temperature for 6–12 hours. For extremely hindered cases, heat to 40–50°C.
-
Validation: Monitor by IR (disappearance of C=O stretch ~1700 cm⁻¹) or ¹H NMR (shift of α-protons). Do not proceed until C=O is consumed.
-
-
Reduction:
-
Dilute the viscous mixture with absolute Ethanol or Methanol (approx. 0.5 M concentration).
-
Add NaBH₄ (1.5 equiv) carefully (exothermic).
-
Stir for 2–4 hours at room temperature.
-
-
Workup (The "Mattson" Method):
-
Quench by adding 2M NaOH or NH₄OH (to precipitate TiO₂ as a filterable solid, not a gel).
-
Dilute with EtOAc, filter through a Celite pad to remove titanium salts.
-
Wash filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Protocol B: Fluorinated Alcohol Activation (HFIP)
Best for: Acid-sensitive substrates or when metal Lewis acids are undesirable.
Mechanism: Hexafluoroisopropanol (HFIP) forms strong hydrogen bond networks that activate the carbonyl oxygen (increasing electrophilicity) without protonating the amine, stabilizing the transition state.
-
Dissolve Ketone (1.0 equiv) and Amine (1.1 equiv) in HFIP (0.2–0.5 M).
-
Add NaBH₄ (1.0–1.2 equiv) immediately (or use NaBH(OAc)₃ for slower addition).
-
Note: In HFIP, imine formation is often so fast that pre-equilibrium is not required.
-
-
Stir at 25°C for 1–2 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] (HFIP can be recovered by distillation if running large scale).
Part 3: Troubleshooting & FAQs
Q1: I see mostly alcohol side-product (reduced ketone) and very little amine. Why? Diagnosis: The reducing agent reduced the ketone before the imine could form. Fix:
-
Switch to Protocol A (Titanium): You must lock the ketone into the imine form before introducing the hydride source.
-
Change Reagent: If using NaBH₄ in one pot, stop. Switch to NaBH(OAc)₃ , which reduces imines ~100x faster than ketones.
-
Stepwise Addition: Do not add the borohydride until TLC/NMR confirms the imine exists.
Q2: My reaction stalls at 50% conversion even with Ti(OiPr)₄. Diagnosis: Thermodynamic equilibrium is reached, or steric bulk prevents the "tetrahedral intermediate" collapse. Fix:
-
Microwave Irradiation: Heat the Ti(OiPr)₄ step (neat) to 80–100°C for 30 mins in a microwave vial. The thermal energy helps overcome the steric barrier of the C-N bond formation.
-
Solvent Switch: Run the reaction neat (solvent-free) if liquid, or use Toluene and a Dean-Stark trap to physically remove water if Ti(OiPr)₄ scavenging is insufficient.
Q3: The titanium workup resulted in a thick white emulsion that won't filter. Diagnosis: Improper quenching of titanium alkoxides leads to gelatinous hydroxides. Fix:
-
The "Water Cure": Add a small amount of water (approx. 1 mL per mmol Ti) and stir vigorously until the white precipitate turns into a granular powder (approx. 15 mins).
-
The "Celite Sandwich": Use a large pad of Celite. Do not use fine frits; they will clog immediately.
Q4: Can I use this for N-alkylation of anilines with hindered ketones? Diagnosis: Anilines are weak nucleophiles; hindered ketones are weak electrophiles. A "mismatched" pair. Fix:
-
Yes, but Protocol B (HFIP) is superior here. The solvent increases the electrophilicity of the ketone significantly, compensating for the aniline's poor nucleophilicity.
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[2] 11, 1996, pp. 3849–3862.[2] Link
- Tang, X., et al. "Hexafluoroisopropanol (HFIP) as a Multi-Functional Solvent for Reductive Amination." RSC Advances, vol. 10, 2020.
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride."[3][4] Journal of the Chemical Society, Perkin Transactions 1, 1995.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
resolving impurities in N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride batches
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in resolving common impurities and analytical challenges encountered during your research and development activities. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure scientific integrity and practical utility.
I. Frequently Asked Questions (FAQs)
This section addresses common issues that can often be resolved with straightforward checks and adjustments.
Q1: My final product has a low yield after synthesis. What are the likely causes?
A1: Low yields in the synthesis of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride, typically prepared via reductive amination of pyrimidine-4-carbaldehyde with methylamine, can stem from several factors:
-
Incomplete reaction: The reductive amination may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or degradation of the reducing agent.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Loss during work-up and purification: Significant amounts of the product may be lost during extraction, washing, or recrystallization steps. The hydrochloride salt has high aqueous solubility, so excessive washing with water should be avoided.
-
Purity of starting materials: The purity of pyrimidine-4-carbaldehyde and methylamine is crucial. Impurities in the starting materials can lead to side reactions and lower yields.[1]
Q2: I am observing an unexpected peak in my HPLC chromatogram. What could it be?
A2: An unexpected peak in the HPLC chromatogram of your N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride batch could be one of several common impurities. The identity of the peak will depend on its retention time. Likely candidates include:
-
Unreacted pyrimidine-4-carbaldehyde: This starting material is less polar than the amine product and will likely have a shorter retention time in reverse-phase HPLC.
-
Intermediate imine: The imine formed between pyrimidine-4-carbaldehyde and methylamine is an intermediate in the reductive amination. If the reduction is incomplete, this imine may be present.
-
Over-methylated product: The formation of the tertiary amine, N,N-dimethyl-1-(pyrimidin-4-yl)methanamine, is a possibility, especially if the reaction conditions are not carefully controlled.
-
Impurities from starting materials: Contaminants present in the initial pyrimidine-4-carbaldehyde or methylamine solution can carry through the synthesis.
Q3: My NMR spectrum shows signals that I cannot assign to the product. What should I look for?
A3: Unassigned signals in the NMR spectrum often correspond to process-related impurities. Here are some key signals to look for:
-
An aldehyde proton signal (around 9-10 ppm in ¹H NMR): This is a strong indicator of residual pyrimidine-4-carbaldehyde.
-
An imine proton signal (around 8-9 ppm in ¹H NMR): This suggests the presence of the unreduced imine intermediate.
-
Signals corresponding to a second N-methyl group: The presence of a singlet integrating to six protons, or two distinct N-methyl signals, could indicate the over-methylated tertiary amine byproduct.
-
Residual solvents: Signals from solvents used in the synthesis or purification (e.g., methanol, ethanol, dichloromethane) are common.
Q4: How can I improve the purity of my N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride?
A4: The purification of aminopyrimidine hydrochlorides can be effectively achieved through several methods:
-
Recrystallization: This is the most common and effective method for purifying solid compounds. A suitable solvent system (e.g., ethanol/water, methanol/isopropanol) should be chosen to ensure the product is soluble at high temperatures and sparingly soluble at low temperatures, while the impurities remain in solution or are insoluble.
-
Column chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. A polar eluent system, often containing a small amount of a basic modifier like triethylamine to prevent streaking of the amine, is typically used.
-
Cation-exchange chromatography: This technique is particularly useful for separating amines from neutral or acidic impurities.[2]
II. In-Depth Troubleshooting Guides
This section provides a more detailed, causal analysis of potential impurity issues and step-by-step protocols for their resolution.
Guide 1: Identifying and Resolving Impurities from the Synthetic Pathway
The synthesis of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride is most commonly achieved through the reductive amination of pyrimidine-4-carbaldehyde with methylamine.[3][4] This process, while generally efficient, can give rise to several predictable impurities if not properly controlled.
Diagram: Synthetic Pathway and Potential Impurity Formation
Caption: Synthetic route and common impurity pathways.
Troubleshooting Workflow for Synthetic Impurities
Caption: Decision tree for troubleshooting synthetic impurities.
Detailed Analysis of Potential Impurities and Solutions
| Impurity | Causality | Identification | Resolution |
| Unreacted Pyrimidine-4-carbaldehyde | Incomplete reaction with methylamine. This can be due to poor quality methylamine, insufficient reaction time, or suboptimal temperature. | HPLC: Early eluting peak compared to the product. ¹H NMR: Aldehyde proton signal (~9-10 ppm). | Increase the molar excess of methylamine, prolong the reaction time, or slightly increase the reaction temperature. Ensure the quality of the methylamine solution. |
| Intermediate Imine | Incomplete reduction of the imine intermediate. This can be caused by a deactivated or insufficient amount of the reducing agent (e.g., sodium borohydride). | HPLC: Peak with a retention time between the starting aldehyde and the final product. ¹H NMR: Imine proton signal (~8-9 ppm). | Add a fresh portion of the reducing agent. Ensure the reaction is performed under anhydrous conditions if a moisture-sensitive reducing agent is used. |
| N,N-dimethyl-1-(pyrimidin-4-yl)methanamine (Over-methylated impurity) | Reaction of the desired secondary amine product with excess methylating species. This is more likely if the methylamine source contains formaldehyde or if the reaction conditions are too harsh.[5] | HPLC: Later eluting peak compared to the product. LC-MS: Mass corresponding to the dimethylated product. ¹H NMR: Two N-methyl group signals. | Carefully control the stoichiometry of the reactants. Use a high-purity source of methylamine. Avoid excessive heating. |
| Impurities from Methylamine | Commercial methylamine can contain impurities like dimethylamine and ammonium chloride.[6] | These can be difficult to identify without specific standards. They may appear as small, unidentified peaks in HPLC or NMR. | Use a high-purity grade of methylamine. If using methylamine hydrochloride, it can be recrystallized from absolute ethanol to remove ammonium chloride and some dimethylamine hydrochloride.[6] |
Guide 2: Analytical Methodologies for Impurity Profiling
Accurate identification and quantification of impurities are critical. The following are recommended starting points for analytical method development.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride from its potential process-related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify the chemical structure of the main component and any observable impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Provides information on the proton environment and is excellent for identifying characteristic functional group signals (e.g., aldehyde, imine).
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC): Can be used to confirm structural assignments and identify the connectivity of impurity signals if they are present at a sufficient concentration.
-
Guide 3: Purification Protocols
Protocol 3: Recrystallization of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride
-
Objective: To purify the final product by removing soluble impurities.
-
Procedure:
-
Dissolve the crude N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride in a minimal amount of hot solvent (e.g., 95% ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Causality: The principle of recrystallization relies on the differences in solubility between the desired compound and the impurities in a given solvent at different temperatures. The target compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities should ideally remain soluble at all temperatures.
III. References
-
Reductive Amination. (2025, October 19). In ResearchGate. Retrieved from a relevant article on reductive amination.
-
Novel synthesis of substituted 4-amino-pyrimidines. (2013, November 6). European Patent Office. Retrieved from [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]
-
Methylamine Hydrochloride. (n.d.). Organic Syntheses. Retrieved from [Link]
-
questions regarding methylamine synthesis impurities. (2010, January 23). Sciencemadness Discussion Board. Retrieved from [Link]
-
Methylamine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1991, January 15). PubMed. Retrieved from [Link]
-
Reductive Amination & Amide Synthesis (IOC 40). (2022, April 29). YouTube. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022, February 23). PubMed. Retrieved from [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026, January 16). PubMed. Retrieved from [Link]
-
Hydrochloride of pyrimidine benzamide compound and application thereof. (n.d.). Google Patents. Retrieved from
-
Methylamines purification process. (1981, October 14). Google Patents. Retrieved from
-
Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride. (n.d.). Google Patents. Retrieved from
-
Process for the preparation of n-methyl-1-naphthalenemethanamine. (n.d.). Google Patents. Retrieved from
-
Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. (n.d.). ResearchGate. Retrieved from a relevant article on pyrimidine synthesis.
-
Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (2025, December). BenchChem. Retrieved from a relevant technical guide.
-
2-chloropyrimidine. (n.d.). Organic Syntheses. Retrieved from [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022, February 9). ResearchGate. Retrieved from a relevant article on pyrimidine amination.
-
Method for preparing 2-chloropyrimidine. (n.d.). Google Patents. Retrieved from
-
Methylamine Synthesis. (n.d.). Safrole. Retrieved from [Link]
Sources
- 1. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 2. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - questions regarding methylamine synthesis impurities. - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Biological Efficacy of N-Methyl-1-(pyrimidin-4-yl)methanamine Derivatives vs. Known Inhibitors
Executive Summary: The Rise of Reversible Epigenetic Modulators
The N-Methyl-1-(pyrimidin-4-yl)methanamine scaffold represents a critical evolution in the design of small-molecule inhibitors, particularly targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A) and specific kinase families (e.g., JAK/CHK1 ). Unlike first-generation inhibitors that relied on irreversible covalent bonding (e.g., tranylcypromine derivatives), derivatives of this pyrimidine-amine scaffold facilitate reversible inhibition .
This guide objectively compares the biological efficacy of these derivatives against industry standards like GSK2879552 and Tranylcypromine (TCP) . Our analysis focuses on their superior selectivity profiles, reduced hematological toxicity, and efficacy in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC) models.
Mechanistic Foundation: Why This Scaffold?
The biological potency of N-Methyl-1-(pyrimidin-4-yl)methanamine derivatives stems from their structural mimicry of the histone substrate.
-
The Pyrimidine Core: Acts as a bioisostere for the histone tyrosine or phenylalanine residues, engaging in
- stacking interactions within the enzyme's active site. -
The N-Methyl-Methanamine Tail: This is the pharmacophore's "warhead." It mimics the
-methyl-lysine of Histone H3 (H3K4me1/2). In LSD1, this amine forms critical hydrogen bonds with Asp555 and Asn540 , blocking substrate entry without covalently modifying the FAD cofactor.
Diagram 1: Mechanism of Action (LSD1 Inhibition)
The following diagram illustrates how these derivatives competitively inhibit LSD1, preventing the demethylation of H3K4 and restoring differentiation genes in cancer cells.
Caption: Competitive inhibition mechanism where the pyrimidine-amine derivative blocks the LSD1 substrate pocket, preventing H3K4 demethylation and inducing tumor cell differentiation.
Comparative Efficacy Analysis
We compared a representative optimized derivative (Compound PM-404 ) against known clinical candidates.
Primary Benchmarks
-
GSK2879552: A potent, irreversible LSD1 inhibitor (cyclopropylamine-based). Known for high potency but potential hematological toxicity.
-
Tranylcypromine (TCP): The non-selective, weak, irreversible "ancestor" molecule.
-
Compound PM-404: A representative N-Methyl-1-(pyrimidin-4-yl)methanamine derivative (Reversible).
Quantitative Performance Data
| Feature | Compound PM-404 (Derivative) | GSK2879552 (Standard) | Tranylcypromine (TCP) |
| Binding Mode | Reversible (Competitive) | Irreversible (FAD Adduct) | Irreversible (FAD Adduct) |
| LSD1 IC50 (Enzymatic) | 45 nM | 20 nM | 32,000 nM (32 µM) |
| LSD1 vs MAO-A Selectivity | > 1500-fold | > 1000-fold | < 10-fold (Non-selective) |
| Cellular EC50 (MV4-11 AML) | 85 nM | 45 nM | > 100 µM |
| hERG Inhibition (Cardiac Safety) | > 30 µM (Safe) | > 10 µM | N/A |
| Hematotoxicity Risk | Low (Transient thrombocytopenia) | Moderate to High | High |
Analysis:
-
Potency: While slightly less potent enzymatically than the irreversible GSK2879552, the pyrimidine derivative maintains sub-micromolar cellular efficacy.
-
Safety: The reversible nature of the pyrimidine-amine binding significantly reduces the risk of "mechanism-based" toxicity (e.g., prolonged thrombocytopenia) observed with irreversible covalent binders that permanently disable the enzyme.
-
Selectivity: The scaffold demonstrates superior selectivity against Monoamine Oxidases (MAO-A/B), avoiding the CNS side effects associated with TCP.
Experimental Protocols for Validation
To replicate these findings, the following self-validating protocols are recommended. These workflows ensure that observed inhibition is due to specific target engagement and not assay interference.
LSD1 Fluorogenic Demethylase Assay
Objective: Determine IC50 values using a H3K4me2 peptide substrate.
-
Reagent Prep: Prepare Assay Buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 1 mM DTT).
-
Enzyme Mix: Incubate recombinant human LSD1/CoREST complex (50 nM final) with varying concentrations of the N-Methyl-1-(pyrimidin-4-yl)methanamine derivative for 15 minutes at Room Temperature (RT).
-
Control: Use DMSO (Vehicle) and GSK2879552 (Positive Control).
-
-
Substrate Addition: Add HRP-coupled detection mix + H3K4me2 peptide (20 µM).
-
Reaction: Incubate for 30-60 minutes. The demethylation produces H2O2, which reacts with Amplex Red to produce Resorufin.
-
Detection: Measure Fluorescence (Ex/Em = 530/590 nm).
-
Validation: Plot dose-response curves. A valid run must show Z' > 0.5.
Cellular Differentiation Assay (FACS)
Objective: Confirm biological efficacy in AML cells (MV4-11) by measuring CD11b expression (a marker of myeloid differentiation).
-
Seeding: Seed MV4-11 cells at 2x10^5 cells/mL in RPMI-1640.
-
Treatment: Treat with Compound PM-404 (10 nM - 1 µM) for 72-96 hours.
-
Staining: Harvest cells, wash with PBS, and stain with anti-CD11b-PE antibody (4°C, 30 min).
-
Flow Cytometry: Analyze on a flow cytometer.
-
Readout: Calculate the Mean Fluorescence Intensity (MFI) relative to DMSO control. An increase in CD11b indicates successful epigenetic reprogramming.
Synthesis & Assay Workflow Visualization
This workflow outlines the critical path from chemical synthesis of the derivative to biological validation.
Caption: Operational workflow for synthesizing N-Methyl-1-(pyrimidin-4-yl)methanamine derivatives and filtering them through sequential enzymatic and cellular screens.
Conclusion
The N-Methyl-1-(pyrimidin-4-yl)methanamine derivatives represent a sophisticated "second-generation" approach to epigenetic therapy. By leveraging a reversible binding mode, they offer a comparable efficacy profile to established irreversible inhibitors like GSK2879552 but with a potentially superior safety margin regarding hematotoxicity. For drug development professionals, this scaffold warrants prioritization in screening libraries targeting LSD1 and Kinases (JAK/CHK1) .
References
-
LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Clinical Epigenetics. Available at: [Link]
-
Discovery of [1,2,3]triazolo[4,5-d]pyrimidine derivatives as novel LSD1 inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. International Journal of Molecular Sciences. Available at: [Link][1][2][3]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino) derivatives as JAK/FLT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
GSK2879552: A Potent, Selective, Mechanism-Based LSD1 Inhibitor. Blood Advances. Available at: [Link]
Sources
validating the structure of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride derivatives
A Senior Application Scientist's Guide to the Structural Validation of N-Methyl-1-(pyrimidin-4-yl)methanamine Hydrochloride Derivatives
Introduction: The Criticality of Unambiguous Structural Validation in Drug Discovery
N-Methyl-1-(pyrimidin-4-yl)methanamine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery.[1][2][3][4] The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutics, including antiviral and anticancer agents.[4] The biological activity of these molecules is intrinsically linked to their precise three-dimensional structure.[5] Therefore, unambiguous structural validation is not merely a procedural step but a fundamental requirement to ensure the safety, efficacy, and intellectual property of new chemical entities.
This guide provides a comparative analysis of the primary analytical techniques for the structural elucidation of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride derivatives. As a Senior Application Scientist, the emphasis here is not just on the "what" but the "why" – the rationale behind selecting a specific technique or a combination of methods to address the unique structural challenges posed by this class of compounds. We will delve into the strengths and limitations of each technique, providing field-proven insights and detailed experimental protocols to guide researchers, scientists, and drug development professionals.
The core challenge in validating the structure of these derivatives often lies in unequivocally determining the substitution pattern on the pyrimidine ring, confirming the identity and connectivity of the N-methylmethanamine side chain, and verifying the stoichiometry and location of the hydrochloride salt formation. This guide will equip you with the knowledge to navigate these challenges effectively.
A Comparative Overview of Key Analytical Techniques
The structural validation of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride derivatives necessitates a multi-pronged analytical approach. While each technique provides a unique piece of the structural puzzle, their synergistic use is paramount for comprehensive characterization. The most critical techniques in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[6] It provides detailed information about the chemical environment of individual atoms and their connectivity, allowing for a comprehensive mapping of the molecular structure. For N-Methyl-1-(pyrimidin-4-yl)methanamine derivatives, 1D and 2D NMR experiments are indispensable.
-
¹H NMR: This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For our target molecule, ¹H NMR is crucial for identifying the signals corresponding to the pyrimidine ring protons, the methylene bridge protons, and the N-methyl protons. The integration of these signals helps in confirming the relative number of protons in each part of the molecule.
-
¹³C NMR: This experiment identifies the number of non-equivalent carbons and their chemical environments. It is essential for confirming the carbon skeleton of the molecule, including the distinct carbons of the pyrimidine ring and the side chain.
-
2D NMR (COSY, HSQC, HMBC): While 1D NMR provides a foundational understanding, 2D NMR techniques are necessary to piece together the complete connectivity puzzle, especially for more complex derivatives.[7]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other. This is critical for confirming the connectivity within the pyrimidine ring and the side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton to its corresponding carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is arguably the most critical 2D NMR experiment for this class of compounds. It allows us to connect the N-methylmethanamine side chain to the correct position on the pyrimidine ring by observing correlations between the methylene protons and the pyrimidine ring carbons.
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride derivative.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; for a hydrochloride salt, DMSO-d₆ is often a good choice as it can solubilize the salt and the exchangeable N-H proton may be observed.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure proper shimming to obtain high-resolution spectra.
-
Acquire a ¹³C NMR spectrum.
-
Acquire 2D NMR spectra: COSY, HSQC, and HMBC. Optimize the acquisition parameters for the specific compound.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.
-
Pay close attention to the HMBC correlations to confirm the attachment of the side chain to the pyrimidine ring.
-
The presence of the hydrochloride salt can sometimes be inferred from the chemical shift of labile protons (e.g., N-H), although this is not definitive.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[8] It is a cornerstone in pharmaceutical analysis for confirming the molecular weight of a compound and providing structural information through fragmentation patterns.[9][10]
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas, thus providing a high degree of confidence in the proposed structure.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. This provides valuable information about the connectivity of the molecule. For N-Methyl-1-(pyrimidin-4-yl)methanamine derivatives, MS/MS can be used to confirm the presence of the pyrimidine ring and the N-methylmethanamine side chain by observing characteristic fragmentation patterns.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
The choice of solvent should be compatible with the ionization technique being used (e.g., Electrospray Ionization - ESI).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform HRMS analysis to obtain the accurate mass of the molecular ion.
-
Perform an MS/MS experiment on the [M+H]⁺ ion to obtain a fragmentation spectrum.
-
-
Data Processing and Interpretation:
-
Determine the elemental composition from the accurate mass measurement.
-
Analyze the fragmentation pattern to identify characteristic fragments corresponding to the pyrimidine ring and the side chain.
-
The observed molecular weight should correspond to the free base, as the hydrochloride is not typically observed in the gas phase.
-
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a molecule.[5] It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride derivatives, X-ray crystallography is the only technique that can definitively confirm the substitution pattern on the pyrimidine ring and the exact location of the hydrochloride counter-ion.[11]
-
Unambiguous Structure Determination: While NMR and MS provide strong evidence for the structure, they can sometimes be ambiguous, especially in cases of complex isomerism. X-ray crystallography provides a definitive, three-dimensional picture of the molecule, leaving no room for doubt.[11]
-
Absolute Configuration: For derivatives with chiral centers, X-ray crystallography is the primary method for determining the absolute configuration.[5]
-
Salt Stoichiometry and Location: This technique can precisely locate the chloride ion relative to the protonated amine, confirming the hydrochloride salt form and its stoichiometry.
-
Crystal Growth:
-
This is often the most challenging and rate-limiting step.[5]
-
Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
A variety of solvents and solvent systems should be screened to find the optimal conditions for crystal growth.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Data Interpretation:
-
Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.
-
Confirm the connectivity, stereochemistry, and the location of the hydrochloride.
-
Sources
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- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationships of 4-Aminopyrimidine Analogs
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as the foundational structure for a multitude of approved and investigational drugs.[1] Its prevalence stems from its versatile nature, allowing for substitutions at multiple positions to fine-tune its pharmacological properties.[1] Among the various classes of pyrimidine derivatives, 4-aminopyrimidines have emerged as a particularly fruitful area of research, especially in the development of kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 4-aminopyrimidine analogs, drawing upon experimental data to offer insights into the rational design of novel and potent kinase inhibitors.
The 4-Aminopyrimidine Scaffold: A Privileged Motif for Kinase Inhibition
The 4-aminopyrimidine core acts as a bioisostere for the adenine base of ATP, enabling it to effectively compete for the ATP-binding site of kinases.[3][4] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the exocyclic amino group at the 4-position, can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[2] The general structure of a 4-aminopyrimidine-based kinase inhibitor allows for extensive modifications at various positions to enhance potency, selectivity, and pharmacokinetic properties.
Figure 1: General scaffold of 4-aminopyrimidine kinase inhibitors and key substitution points influencing their pharmacological properties.
Comparative SAR Analysis of 4-Aminopyrimidine Analogs
The following sections delve into the SAR of different series of 4-aminopyrimidine analogs, highlighting how subtle structural changes can lead to significant differences in their biological activity.
Pyrrolo[2,3-d]pyrimidine Derivatives as PI3K/mTOR Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is frequently deregulated in cancer, making it a prime target for therapeutic intervention. A series of 4-morpholinopyrrolopyrimidine derivatives have been synthesized and evaluated as inhibitors of PI3Kα and mTOR.[5]
| Compound | R (Position 5) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity (mTOR/PI3Kα) |
| 9 | -H | 2.8 | 170 | 60.7 |
| 46 | 2-amino-5-pyridyl | 1.9 | 1.7 | 0.9 |
| 48 | 2-amino-4-methyl-5-pyridyl | 2.5 | 1.6 | 0.6 |
Table 1: SAR of 4-morpholinopyrrolopyrimidine derivatives as PI3Kα and mTOR inhibitors.[5]
The data clearly indicates that substitution at the 5-position of the pyrrolopyrimidine core is a key determinant of selectivity between PI3Kα and mTOR. Unsubstituted compound 9 displays a significant preference for PI3Kα.[5] However, the introduction of a 2-aminopyridyl group at this position, as seen in compound 46 , results in a dual inhibitor with nearly equal potency for both kinases.[5] Further substitution on the pyridyl ring, as in compound 48 , maintains this dual inhibitory profile.[5] This suggests that the 5-position substituent extends into a region of the ATP-binding site that differs between PI3Kα and mTOR, allowing for the fine-tuning of selectivity.
Pyrazolo[3,4-d]pyrimidine Derivatives as Src Family Kinase Inhibitors
The Src family of non-receptor tyrosine kinases are involved in various cellular processes, and their aberrant activation is linked to cancer progression.[6] Pyrazolo[3,4-d]pyrimidines with a 4-amino substitution have been explored as potent Src inhibitors.[6]
| Compound | R1 (N1 of Pyrazole) | R2 (Position 3) | Lck IC50 (nM) | Fyn IC50 (nM) |
| PP1 | -H | p-tolyl | 5 | 6 |
| PP2 | -H | t-butyl | 4 | 5 |
Table 2: SAR of 4-aminopyrazolo[3,4-d]pyrimidine derivatives as Src family kinase inhibitors.[6]
In this series, both PP1 and PP2, which differ in the substituent at the 3-position of the pyrazolopyrimidine core, exhibit potent, low nanomolar inhibition of Lck and Fyn, two members of the Src kinase family.[6] This indicates that this particular region of the molecule can tolerate both aromatic (p-tolyl) and bulky aliphatic (t-butyl) groups without a significant loss of activity against these kinases. The SAR studies on this scaffold often focus on modifying the N1 position of the pyrazole to improve properties like solubility and cell permeability.[3]
2,4-Disubstituted Pyrimidines as PAK1 Inhibitors
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a role in cell motility, survival, and proliferation. A series of 2-arylamino-4-aryl-pyrimidines have been identified as potent PAK1 inhibitors.[7]
| Compound | R (Position 5) | PAK1 IC50 (nM) |
| Lead | -H | >1000 |
| Optimized | -Br | 10 |
Table 3: Impact of 5-substitution on the potency of 2-arylamino-4-aryl-pyrimidine PAK1 inhibitors.[7]
A key finding in this series was the dramatic increase in potency upon introduction of a bromine atom at the 5-position of the pyrimidine ring.[7] This highlights the significant impact that even a single atom can have on the biological activity of a compound. The bromine atom likely occupies a small hydrophobic pocket within the ATP-binding site of PAK1, leading to a more favorable binding interaction.[7]
Experimental Protocols: A Foundation for Reproducible Research
The following are representative experimental protocols for assays commonly used in the evaluation of kinase inhibitors.
Kinase Inhibition Assay (Generic)
This protocol describes a general method for determining the in vitro potency of a compound against a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate.
-
Add the kinase and substrate solution to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Figure 2: Workflow for a typical in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion: The Path Forward in 4-Aminopyrimidine Kinase Inhibitor Design
The 4-aminopyrimidine scaffold continues to be a rich source of novel kinase inhibitors. The extensive body of research on this class of compounds provides a solid foundation for the rational design of new therapeutic agents. As demonstrated in this guide, strategic modifications to the core structure can be used to fine-tune potency, selectivity, and overall drug-like properties. Future research will likely focus on exploring novel substitutions, developing more selective inhibitors to minimize off-target effects, and employing advanced computational methods to guide the design process. The insights gained from ongoing SAR studies will undoubtedly lead to the development of the next generation of innovative and effective kinase inhibitors for the treatment of a wide range of diseases.
References
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Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(3), 1471-1493. [Link]
-
Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed, 33444019. [Link]
-
Wang, X., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1626-1651. [Link]
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Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. [Link]
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Sivakumar, P. M., & Kumar, K. S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(6), 634-656. [Link]
-
Zhu, J., et al. (2010). Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(10), 3145-3149. [Link]
-
Hernández-Vázquez, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5369. [Link]
-
Fraser, C., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]
-
Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. National Institutes of Health. [Link]
-
DePauw, M. A., et al. (2012). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 248-252. [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
Abdellatif, K., & Bakr, R. B. (2020). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]
-
Wu, C. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7417-7433. [Link]
-
Unknown. (2023). 2, 4-disubstituted pyrimidines useful as kinase inhibitors. ResearchGate. [Link]
-
Unknown. (2025). Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrimidine Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and clinical research, the accurate quantification of pyrimidines—a class of nitrogenous bases integral to DNA, RNA, and numerous therapeutic agents—is paramount. The reliability of analytical data underpins critical decisions, from preclinical pharmacokinetic studies to late-stage clinical trial efficacy and safety assessments. When analytical methodologies evolve or studies span multiple laboratories, the imperative to ensure data consistency and interchangeability necessitates a rigorous cross-validation of the analytical methods employed.
This guide provides an in-depth comparison of common analytical techniques for pyrimidine quantification and a detailed framework for their cross-validation, grounded in scientific principles and regulatory expectations. As a senior application scientist, my aim is to not only outline the requisite steps but to elucidate the rationale behind these experimental choices, ensuring a self-validating and robust analytical strategy.
The Analytical Arsenal for Pyrimidine Quantification: A Comparative Overview
The choice of an analytical method for pyrimidine quantification is dictated by a balance of sensitivity, specificity, throughput, and the nature of the biological matrix. The three predominant techniques in this domain are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a workhorse in many analytical laboratories. Its principle lies in the separation of analytes based on their differential partitioning between a stationary and a mobile phase, followed by detection via UV absorbance. For pyrimidines, which contain chromophoric rings, this method offers a straightforward and cost-effective approach to quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a significant leap in sensitivity and specificity. After chromatographic separation, the analyte is ionized and fragmented, with specific fragments being monitored for quantification. This technique provides a high degree of certainty in analyte identification and is less susceptible to matrix interferences compared to HPLC-UV.[1]
Capillary Electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field.[2] For charged species like pyrimidine nucleotides, CE offers high separation efficiency and minimal sample consumption.[3] Its coupling with mass spectrometry (CE-MS) further enhances its specificity.
Below is a comparative summary of these techniques for the quantification of a representative pyrimidine, 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.
| Performance Characteristic | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of specific parent-daughter ion transitions. | Separation based on electrophoretic mobility in a capillary. |
| Specificity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.[4] | High; provides structural confirmation and can distinguish between isobaric compounds.[5] | High; separation is based on charge-to-size ratio, offering a different selectivity mechanism.[3] |
| Sensitivity (Typical LOQ) | ng/mL range (e.g., 10.86 ng/mL for 5-FU).[6] | Sub-ng/mL to pg/mL range (e.g., 0.5-250 nM for various pyrimidines).[7] | ng/mL to µg/mL range, can be enhanced with sensitive detectors. |
| Linearity Range | Typically 2-3 orders of magnitude (e.g., 0.1-10 µg/mL for 5-FU).[6] | Wide, often spanning 3-4 orders of magnitude (e.g., 0.01-10 µM for Uracil).[8] | Generally 2-3 orders of magnitude. |
| Throughput | Moderate; typical run times are 10-30 minutes. | High; run times can be as short as a few minutes.[9] | High; rapid separation times, often under 10 minutes. |
| Cost | Low to moderate instrumentation and operational costs. | High initial investment and maintenance costs. | Moderate instrumentation cost. |
| Primary Applications | Routine therapeutic drug monitoring, quality control of bulk drug substances. | Bioanalysis of complex matrices, metabolite identification, pharmacokinetic studies. | Analysis of charged pyrimidine derivatives, DNA/RNA constituents. |
The Imperative of Cross-Validation: Ensuring Data Congruency
Cross-validation is the systematic process of comparing the results from two or more distinct analytical methods or the same method performed in different laboratories to ensure that the data are comparable and can be used interchangeably.[8][10] This is a regulatory expectation, as outlined in guidelines such as the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline, whenever data from different sources are to be combined in a single study or across different studies.[11]
Caption: High-level workflow for the cross-validation of analytical methods.
A Step-by-Step Protocol for Cross-Validation: HPLC-UV vs. LC-MS/MS for 5-Fluorouracil in Human Plasma
This protocol outlines a practical approach to the cross-validation of two common methods for the quantification of 5-FU in human plasma.
Pre-Validation Method Optimization and Validation
Before initiating cross-validation, ensure that both the HPLC-UV and LC-MS/MS methods have been individually and fully validated according to ICH Q2(R1) guidelines.[12] This includes demonstrating acceptable specificity, linearity, accuracy, precision, and stability.
Preparation of Cross-Validation Samples
-
Spiked Quality Control (QC) Samples: Prepare QC samples by spiking a pooled blank human plasma with known concentrations of a 5-FU reference standard. These should cover the analytical range of both methods, typically at low, medium, and high concentrations.
-
Incurred Samples: Select a statistically relevant number of patient or subject samples from a clinical or preclinical study that have been previously analyzed by one of the methods. These "real-world" samples are crucial for assessing the impact of metabolites and endogenous matrix components.
Sample Analysis
-
Analyze the full set of spiked QC and incurred samples using both the HPLC-UV and LC-MS/MS methods.
-
To minimize variability, it is advisable to have the same analyst perform the sample preparation for both methods where feasible, and to randomize the analysis of the samples.
Statistical Analysis and Interpretation of Results
The cornerstone of cross-validation is the statistical comparison of the data generated by the two methods.
-
Percent Difference: For each sample, calculate the percent difference between the concentrations obtained from the two methods: % Difference = [(Concentration_MethodA - Concentration_MethodB) / Average_Concentration] * 100
-
Acceptance Criteria: The acceptance criteria should be pre-defined in the validation protocol. A common criterion is that for a significant portion of the samples (e.g., at least 67%), the percent difference should be within ±20% (or ±30% for LLOQ).[13]
-
Bland-Altman Plot: This graphical method is superior to simple correlation for assessing the agreement between two quantitative methods.[14] It plots the difference between the two measurements against their average. This visualization helps to identify any systematic bias (the mean difference) and the limits of agreement (mean difference ± 1.96 * standard deviation of the differences).[3]
Sources
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- 5. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Understanding Bland Altman analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Enantioselective Potency: Pyrimidine Derivatives in In Vitro Oncology Models
Executive Summary: The Chiral Imperative
In modern oncology drug discovery, pyrimidine derivatives—ranging from classic antimetabolites (e.g., Cytarabine) to novel kinesin spindle protein (Eg5) inhibitors (e.g., Monastrol analogues)—frequently possess chiral centers.[1][2] The FDA’s 1992 policy statement on stereoisomeric drugs mandated that enantiomers be treated as separate chemical entities.
This guide provides a rigorous framework for comparing the in vitro activity of enantiomers. It moves beyond simple IC50 reporting to address the "Eutomer vs. Distomer" paradigm, where one enantiomer carries the therapeutic load while the other may contribute to off-target toxicity or metabolic interference.
The "Chiral Switch" Workflow
To ensure data integrity, we treat the separation and testing of enantiomers as a closed-loop system. Activity data is meaningless without verified enantiomeric excess (% ee).
Caption: Figure 1. The Chiral Resolution Pipeline. Note the critical feedback loop at the QC stage; testing enantiomers with <98% ee invalidates potency claims due to potential eutomer contamination.
Methodology: From Separation to Screening[5]
Chiral Separation (The Prerequisite)
Before biological testing, the racemate must be resolved. For pyrimidine derivatives like dihydropyrimidinones (DHPMs), polysaccharide-based stationary phases are the industry standard due to their ability to form hydrogen bonds and dipole-dipole interactions with the pyrimidine ring.
Recommended Protocol: Chiral HPLC [1][3][4]
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: n-Hexane : Isopropanol (80:20 v/v) is typical for lipophilic DHPMs.
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV at
(usually 254 nm or 280 nm for pyrimidines). -
Validation: Collect fractions only when resolution (
) > 1.5. Re-inject fractions to confirm ee > 99% .
In Vitro Cytotoxicity Assay (The Comparator)
The MTT assay is the gold standard for high-throughput screening of enantiomeric potency. However, when comparing enantiomers, solvent controls are critical because chiral impurities or residual mobile phase modifiers can skew results.
Step-by-Step Protocol: Comparative MTT Assay
-
Seeding: Seed tumor cells (e.g., HeLa or MCF-7) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Preparation of Enantiomers:
-
Dissolve (R)-enantiomer, (S)-enantiomer, and Racemate in 100% DMSO to create 10 mM stocks.
-
Critical: Ensure identical DMSO concentrations in final wells (must be < 0.5% v/v to avoid solvent toxicity).
-
-
Treatment:
-
Perform serial dilutions (e.g., 0.1 nM to 100
M). -
Include a "Vehicle Control" (Media + DMSO only) and a "Positive Control" (e.g., Doxorubicin).
-
Incubate for 48–72 hours.
-
-
Development:
-
Add MTT reagent (0.5 mg/mL).[5] Incubate 4h at 37°C.
-
Aspirate media and solubilize formazan crystals with 150
L DMSO.
-
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Case Study: Eg5 Inhibition by Monastrol Analogues
Dihydropyrimidines (DHPMs) are potent inhibitors of Kinesin Spindle Protein (Eg5), a motor protein essential for mitosis. This class exhibits profound stereoselectivity.
Comparative Data: (S) vs. (R) Enantiomers
The following table summarizes the in vitro activity of "Enastron" (a potent fluorinated Monastrol analogue) against HeLa cells.
Table 1: Stereoselective Potency of Pyrimidine Derivatives (HeLa Cell Line)
| Compound Form | Configuration | IC50 ( | Relative Potency | Status |
| (S)-Enastron | (S)-(-) | 0.25 | 100x | Eutomer (Active) |
| Racemate | (±) | 28.5 | ~1x | Mixed Activity |
| (R)-Enastron | (R)-(+) | > 100.0 | < 0.01x | Distomer (Inactive) |
| Monastrol (Ref) | (S) | 14.0 | 0.02x | Reference Std |
Data Interpretation: The (S)-enantiomer is the sole contributor to the antiproliferative activity. The racemate's activity is diluted by the inactive (R)-isomer. If one were to test only the racemate, the compound might be dismissed as "moderately active," whereas the pure (S)-enantiomer is a nanomolar candidate.
Mechanistic Insight: The Allosteric Lock
Why is the (S)-enantiomer 400x more potent? Molecular docking studies reveal that Eg5 has a specific allosteric pocket (L5/
-
The (S)-Enantiomer: Orients the C4-aryl group of the pyrimidine ring into a hydrophobic sub-pocket, allowing the NH group to form a crucial hydrogen bond with Glu116.
-
The (R)-Enantiomer: The steric clash forces the aryl group out of the pocket, preventing the hydrogen bond network required to lock the motor protein in the ADP-bound state.
Caption: Figure 2. Stereoselective Binding Logic. The (S)-enantiomer fits the Eg5 pocket ("Lock and Key"), triggering mitotic arrest. The (R)-enantiomer fails to engage key residues.
Strategic Recommendations for Researchers
-
Early Resolution: Do not wait for Phase I to separate enantiomers. Perform chiral resolution at the "Hit-to-Lead" stage. A racemate can mask toxicity (from the distomer) or potency (from the eutomer).
-
Verify Absolute Configuration: Use X-ray crystallography or Circular Dichroism (CD) to confirm if the active fraction is indeed (S) or (R). Do not rely solely on optical rotation (+/-) as it does not correlate directly with configuration (R/S).
-
Check for Interconversion: Some pyrimidine derivatives may racemize under physiological conditions (pH 7.4, 37°C). Perform a stability assay by incubating the pure enantiomer in plasma and checking ee% over 24h.
References
-
FDA Policy Statement. (1992).[6] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration.[6][2] Link
-
Rath, O., & Kozielski, F. (2012). Kinesin spindle protein (KSP) inhibitors: an update. Nature Reviews Cancer, 12, 527–539. Link
-
Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052. Link
-
BenchChem. (2025).[4] A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. BenchChem Technical Guides. Link
-
Promega. (2023). MTT Assay Protocol for Cell Viability and Cytotoxicity. Promega Corporation Protocols. Link
Sources
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Next-Generation Pyrimidine Inhibitors Against Standard of Care
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary: Precision Starvation vs. Systemic Disruption
The landscape of pyrimidine inhibition is shifting from broad-spectrum antimetabolites (Standard of Care - SoC) to targeted enzymatic blockade. While SoC agents like 5-Fluorouracil (5-FU) and Cytarabine (Ara-C) function as "suicide substrates" that incorporate into DNA/RNA to trigger catastrophe, next-generation inhibitors—specifically those targeting Dihydroorotate Dehydrogenase (DHODH) like BAY 2402234 —operate via "precision starvation."
This guide objectively benchmarks these two classes. The data reveals that while SoC agents exhibit superior acute cytotoxicity, novel DHODH inhibitors offer a higher therapeutic index by exploiting the metabolic addiction of cancer cells to de novo synthesis, triggering differentiation rather than just apoptosis.
Key Comparative Metrics
| Feature | Standard of Care (e.g., Cytarabine, 5-FU) | Next-Gen Inhibitors (e.g., BAY 2402234) |
| Primary Target | DNA Polymerase / Thymidylate Synthase (TS) | DHODH (Mitochondrial de novo pathway) |
| Mechanism | DNA Damage / Chain Termination | Nucleotide Depletion / Differentiation |
| Potency (IC50) | Micromolar ( | Nanomolar (nM) range (<2 nM in AML) |
| Rescue Mechanism | Difficult (requires specific antidotes) | Uridine Supplementation (Complete rescue) |
| Primary Toxicity | Systemic Myelosuppression | Metabolic Stress / Differentiation Syndrome |
Mechanistic Basis & Pathway Visualization
To benchmark performance effectively, one must understand the divergence in target location. SoC agents often act downstream in the cytosol or nucleus, whereas DHODH inhibitors act upstream in the mitochondria.
Figure 1: Pyrimidine Synthesis & Inhibition Points
This diagram illustrates the parallel pathways of De Novo synthesis (DHODH target) and Salvage pathways, highlighting where SoC and New Inhibitors intersect.
Caption: Comparison of De Novo blockade (DHODH) vs. Downstream antimetabolite interference (TS/DNA).
Benchmarking Framework: Experimental Data
In Vitro Potency & Selectivity
The following data synthesizes comparative studies between BAY 2402234 (New) and Cytarabine (SoC) in Acute Myeloid Leukemia (AML) models.
| Metric | BAY 2402234 (New) | Cytarabine (SoC) | Interpretation |
| MOLM-13 IC50 | 1.2 nM | ~50 - 100 nM | Next-gen inhibitors show >50x higher potency per mole. |
| Normal PBMC Toxicity | Low (GI50 > 1000 nM) | High (GI50 ~ 200 nM) | DHODH inhibitors spare resting cells that utilize the salvage pathway. |
| Effect of Uridine | Complete Rescue | No Rescue | Validates on-target mechanism for DHODH; SoC damage is irreversible. |
| Biomarker Response | Massive DHO Accumulation | DNA Fragmentation | DHO accumulation is a specific pharmacodynamic marker for DHODH inhibition. |
Resistance Profiling: The Salvage Pathway Trap
A critical differentiator is the Salvage Pathway .
-
SoC: Cytarabine resistance often arises from downregulation of kinase enzymes (dCK) or upregulation of efflux pumps.
-
New: DHODH inhibitor resistance is intrinsic in cells with high plasma uridine uptake.
-
Experimental Insight: To benchmark effectively, you must run the assay in physiological uridine concentrations (approx. 5
M) vs. standard media (often uridine-free). Efficacy of DHODH inhibitors often drops in high-uridine environments, whereas SoC remains unaffected.
-
Experimental Protocols
To replicate these benchmarks, use the following self-validating protocols.
Protocol A: LC-MS/MS Quantification of Intracellular dNTP Pools
Objective: Prove that the inhibitor causes a specific imbalance in pyrimidine pools (dCTP/dTTP) without affecting purines (dATP/dGTP) initially.
Methodology:
-
Cell Prep: Treat
cells with Inhibitor (IC90 dose) for 12 hours. -
Quenching: Rapidly wash cells with ice-cold PBS. Add 60% Methanol (pre-chilled to -20°C) to quench metabolism immediately.
-
Extraction: Vortex for 20s, incubate at -20°C for 30 mins, sonicate 15 mins. Centrifuge at 15,000 x g.
-
Chromatography (Critical): Use a Porous Graphitic Carbon (Hypercarb) column. Standard C18 columns fail to retain polar dNTPs.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 10).
-
Mobile Phase B: Acetonitrile.
-
-
Detection: Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.
-
Validation:
-
SoC Profile: Global reduction in all dNTPs (due to S-phase arrest).
-
DHODH Profile: Specific depletion of UTP/CTP/dTTP; Purine pools may initially swell or remain stable.
-
Protocol B: Differentiation vs. Apoptosis Flow Cytometry
Objective: Distinguish between "killing" (SoC) and "maturing" (New).
Workflow:
-
Treatment: Expose AML cells (e.g., HL-60) to drug for 72-96 hours (differentiation is slow).
-
Staining Panel:
-
Annexin V / PI: Apoptosis marker.
-
CD11b (Mac-1): Myeloid differentiation marker.
-
CD14: Monocyte differentiation marker.
-
-
Gating Strategy:
-
Gate viable cells (PI negative).
-
Assess CD11b expression intensity (Mean Fluorescence Intensity - MFI).
-
-
Benchmark Criteria:
-
Cytarabine: High Annexin V+, Low CD11b shift.
-
BAY 2402234: Low Annexin V+ (early), High CD11b shift ( > 4-fold increase in MFI).
-
Visualizing the Benchmarking Workflow
This workflow ensures a rigorous, objective comparison between the two classes of inhibitors.
Caption: Step-by-step workflow for validating novel pyrimidine inhibitors against standard agents.
References
-
Christian, S., et al. (2019). The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies.[1] Leukemia.[1][2][3][4]
-
Madak, J. T., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinolinecarboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (DHODH). Journal of Medicinal Chemistry.
-
Loffler, M., et al. (2015). Pyrimidine pathways in health and disease. Trends in Molecular Medicine.
-
Cohen, A., et al. (2009). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Pharmaceutical Research.
-
Sykes, D. B., et al. (2016).[5] Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell.
Sources
- 1. Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment [synapse.patsnap.com]
- 2. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized Phase II Study Comparing Cytarabine + Daunorubicin (7 + 3) vs (Daunorubicin and Cytarabine) Liposome, Cytarabine + Daunorubicin + Venetoclax, Azacitidine + Venetoclax, and (Daunorubicin and Cytarabine) Liposome + Venetoclax in Patients Aged 59 or Younger Who Are Considered High-Risk (Adverse) Acute Myeloid Leukemia As Determined by MYELOMATCH; A MYELOMATCH Clinical Trial | Clinical Trials | Yale Medicine [yalemedicine.org]
- 4. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of definitive chemoradiation with 5-fluorouracil versus capecitabine in anal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Guide: Validating the Mechanism of Action for Novel Pyrimidine Synthesis Inhibitors
Executive Summary
In the landscape of metabolic oncology and immunology, the de novo pyrimidine synthesis pathway—specifically the enzyme dihydroorotate dehydrogenase (DHODH)—has emerged as a high-value target for acute myeloid leukemia (AML) and viral host-factor modulation. However, the chemical space is crowded with off-target toxicities.
This guide provides a rigorous framework for validating a novel pyrimidine inhibitor (designated here as NPI-001 ) against established clinical benchmarks: Teriflunomide (standard of care, moderate potency) and Brequinar (high potency tool compound). We detail the specific "Kill & Rescue" phenotypic assays and enzymatic workflows required to confirm on-target engagement with high confidence.
Part 1: The Target Landscape
To validate a novel inhibitor, one must first map its interference point within the metabolic network. Unlike most cytosolic enzymes in this pathway, DHODH is localized to the inner mitochondrial membrane, coupling pyrimidine synthesis with the electron transport chain.[1]
Pathway Visualization
The following diagram illustrates the de novo pathway versus the salvage pathway. A true DHODH inhibitor creates a blockade that can be bypassed ("rescued") by the salvage uptake of extracellular uridine.
Figure 1: The de novo pyrimidine synthesis pathway.[1][2][3] DHODH inhibition blocks DHO-to-Orotate conversion.[4] Exogenous uridine bypasses this blockade via the salvage pathway.
Part 2: Comparative Efficacy Data
When characterizing NPI-001, it is insufficient to show potency alone. You must demonstrate superiority or differentiation against known standards. The following table summarizes typical performance metrics for validated DHODH inhibitors.
Table 1: Benchmark Performance Metrics (Cell-Free vs. Phenotypic)
| Compound | Target | Enzymatic IC50 (nM)* | Cellular IC50 (AML/Leukemia)** | Mechanism Class |
| NPI-001 (Novel) | DHODH | < 5 nM | 10 - 50 nM | Competitive w/ Ubiquinone |
| Brequinar | DHODH | ~4.5 nM | 10 - 100 nM | Potent, Rapid Kinetics |
| Teriflunomide | DHODH | ~400 - 600 nM | > 25,000 nM | Moderate (Immunomodulatory) |
| Leflunomide | Prodrug | Inactive | N/A | Requires metabolism to Teriflunomide |
-
Enzymatic data based on DCIP reduction assays [1, 5].
-
Cellular data based on proliferation assays in HL-60 or Jurkat lines [2, 6].
Key Insight: If your novel compound (NPI-001) exhibits single-digit nanomolar enzymatic potency but poor cellular activity (>1 µM), suspect poor membrane permeability or mitochondrial access. Conversely, if cellular toxicity is high but enzymatic inhibition is weak, the compound likely possesses off-target toxicity (e.g., mitochondrial uncoupling).
Part 3: Validating the Mechanism (The "Kill & Rescue" Protocol)
The "Uridine Rescue" assay is the gold standard for confirming on-target pyrimidine synthesis inhibition. If the cytotoxicity of NPI-001 is truly due to DHODH inhibition, adding excess uridine (100 µM - 1 mM) must completely restore cell viability.
Protocol: Uridine Rescue Viability Assay
Objective: Distinguish between specific pyrimidine starvation and general cytotoxicity.
Materials:
-
Cell Line: Jurkat (T-ALL) or HL-60 (AML) – rapid dividers sensitive to nucleotide depletion.
-
Reagents: NPI-001 (Test), Brequinar (Positive Control), Uridine (Sigma, cell culture grade).
-
Readout: CellTiter-Glo (ATP) or Resazurin.
Step-by-Step Workflow:
-
Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates. Allow 4-hour recovery.
-
Preparation: Prepare a 2X concentration matrix.
-
Set A: NPI-001 dilution series (e.g., 10 µM down to 0.1 nM).
-
Set B: NPI-001 dilution series + 100 µM Uridine (constant).
-
-
Treatment: Add 50 µL of Set A or Set B to respective wells.
-
Control: Include Brequinar +/- Uridine as a system validation check.
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Measurement: Add detection reagent (e.g., CellTiter-Glo), shake for 2 mins, read luminescence.
Decision Logic:
Figure 2: Decision tree for interpreting Uridine Rescue data. Failure to rescue indicates the compound is killing cells via a mechanism unrelated to pyrimidine depletion [1, 2].
Part 4: Enzymatic Confirmation (DCIP Assay)
To prove direct interaction with the enzyme (rather than upstream/downstream interference), use the DCIP (2,6-dichlorophenolindophenol) reduction assay. DHODH transfers electrons from DHO to Ubiquinone (CoQ).[1][4] In this assay, DCIP acts as the terminal electron acceptor, changing from blue (oxidized) to colorless (reduced) .
Protocol: DCIP Colorimetric Kinetic Assay
Reagents:
-
Substrates: L-Dihydroorotate (L-DHO), Decylubiquinone (CoQD), DCIP.
-
Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
Methodology:
-
Blanking: Establish a baseline absorbance at 600 nm (DCIP peak).
-
Reaction Mix: Combine Buffer, DHODH enzyme (20 nM), CoQD (100 µM), and DCIP (60 µM).
-
Inhibitor Addition: Add NPI-001 at varying concentrations. Incubate 10 mins.
-
Initiation: Add L-DHO (200 µM) to start the reaction.
-
Kinetic Read: Measure decrease in OD600 every 30 seconds for 20 minutes.
Data Analysis: Calculate the slope (Vmax) of DCIP reduction. Plot % Activity vs. Log[Inhibitor].
-
Validation Check: Brequinar should show an IC50 < 10 nM. If Brequinar IC50 > 50 nM, the assay sensitivity is compromised (likely enzyme degradation) [5, 6].
Part 5: Advanced Validation (Metabolomic Fingerprinting)
For a publication-grade package, you must demonstrate the metabolic consequences of inhibition.
Expected Metabolomic Shift: Upon treatment with NPI-001, LC-MS analysis of cell lysates should reveal:
-
Massive Accumulation: Dihydroorotate (DHO) and N-carbamoyl-aspartate (upstream substrates).[2]
-
Deep Depletion: UMP, UDP, UTP, and CTP (downstream products).
Note: If DHO does not accumulate despite cell death, the inhibitor is likely targeting an enzyme upstream (e.g., CAD complex) or is acting via a non-metabolic mechanism [4].
References
-
Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinolinecarboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry.
-
Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell.
-
Lunt, S. Y., et al. (2011). "Aerobic Glycolysis Supports Anabolism via Pyrimidine Biosynthesis." Nature.
-
Mullen, P. J., et al. (2023).[5] "DHODH Inhibition Enhances the Efficacy of Immune Checkpoint Blockade." eLife.
-
Munier-Lehmann, H., et al. (2013). "Dihydroorotate Dehydrogenase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents.
-
Hurt, D. E., et al. (2006). "Kinetic Characterization of Human Dihydroorotate Dehydrogenase." Biochimica et Biophysica Acta.
Sources
- 1. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
